molecular formula C6H10N2O B572289 2-Ethyl-5-oxazolemethanamine CAS No. 1206982-50-4

2-Ethyl-5-oxazolemethanamine

Cat. No.: B572289
CAS No.: 1206982-50-4
M. Wt: 126.159
InChI Key: ATAIERPZDPHGTC-UHFFFAOYSA-N
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Description

2-Ethyl-5-oxazolemethanamine is an organic compound with the molecular formula C6H10N2O and is identified under the CAS number 1206982-50-4 . It features an oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, which is substituted with an ethyl group at the 2-position and an aminomethyl group at the 5-position. The oxazole scaffold is of significant interest in medicinal and agrochemical research . While specific biological data for 2-Ethyl-5-oxazolemethanamine is not extensively published, oxazole derivatives are widely recognized for their diverse pharmacological activities. These include serving as core structures in the development of antitumor, antibacterial, and herbicidal agents . The compound's structure, particularly the presence of the primary amine functional group, makes it a valuable building block (synthon) in organic synthesis. It can be readily functionalized and incorporated into more complex molecules for the discovery and optimization of new active compounds . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-ethyl-1,3-oxazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-6-8-4-5(3-7)9-6/h4H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAIERPZDPHGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(O1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206982-50-4
Record name (2-ethyl-1,3-oxazol-5-yl)methanamine
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Foundational & Exploratory

Technical Monograph: 2-Ethyl-5-oxazolemethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Primary Class: Heterocyclic Building Blocks | Application: Medicinal Chemistry & Fragment-Based Drug Discovery

Executive Summary

2-Ethyl-5-oxazolemethanamine (C₆H₁₀N₂O) represents a specialized heterocyclic primary amine utilized primarily as a "privileged scaffold" in modern drug discovery. Unlike simple aliphatic amines, this compound integrates the bioisosteric properties of the 1,3-oxazole ring—known for its metabolic stability and dipole interactions—with a reactive primary amine handle.

This guide serves as a definitive technical resource for the synthesis, handling, and application of 2-ethyl-5-oxazolemethanamine. It addresses the specific challenges of working with amphoteric heterocyclic amines and provides validated protocols for their incorporation into larger pharmacophores.

Physicochemical Profile

The dual nature of 2-ethyl-5-oxazolemethanamine lies in its two nitrogen centers: the weakly basic oxazole ring nitrogen (


) and the highly basic primary amine (

).
Table 1: Chemical Identity & Physical Properties
PropertyValue / DescriptionNote
IUPAC Name (2-Ethyloxazol-5-yl)methanamine-
Molecular Formula C₆H₁₀N₂O-
Molecular Weight 126.16 g/mol -
Physical State Pale yellow oil (Standard Conditions)Hygroscopic; absorbs CO₂ from air.
Boiling Point ~185–190 °C (Predicted at 760 mmHg)High bp due to H-bonding (amine).
pKa (Primary Amine) 9.2 ± 0.5 (Predicted)Typical for benzylic-like amines.
pKa (Oxazole N) ~0.8Very weakly basic; protonates only in strong acid.
Solubility Soluble in MeOH, DCM, DMSO, Dilute HClLipophilic enough for organic extraction.
LogP ~0.45Favorable for CNS penetration fragments.

Structural Analysis & Reactivity

Understanding the electron distribution is critical for successful derivatization.

The "Tale of Two Nitrogens"

The molecule contains two distinct nucleophilic sites. The exocyclic amine (N-amino) is the kinetic and thermodynamic nucleophile in neutral/basic conditions. The endocyclic nitrogen (N-ox) is part of the aromatic sextet and exhibits negligible nucleophilicity unless activated.

  • Acid Sensitivity: While the oxazole ring is generally stable, the 2-alkyl-5-aminomethyl substitution pattern renders the ring susceptible to hydrolytic cleavage under vigorous acidic conditions (e.g., refluxing 6M HCl), leading to ring opening to form

    
    -acylamino ketones.
    
  • Oxidation: The methylene bridge at C5 is susceptible to oxidative degradation if exposed to strong oxidants (e.g., KMnO₄), converting the amine to the corresponding amide or carboxylic acid.

Visualizing Reactivity Logic

The following diagram illustrates the decision matrix for chemical modification.

ReactivityLogic Substrate 2-Ethyl-5-oxazolemethanamine ConditionA Electrophile (R-X) + Base (Et3N) Substrate->ConditionA ConditionB Strong Acid (pH < 1) Substrate->ConditionB ConditionC Aldehyde + Reductant Substrate->ConditionC ProductA N-Alkylation (Amide/Sulfonamide) ConditionA->ProductA Kinetic Control ProductB Oxazolium Salt (Reversible) ConditionB->ProductB Mild Acid ProductD Ring Hydrolysis (Destruction) ConditionB->ProductD Heat/Time ProductC Reductive Amination (Secondary Amine) ConditionC->ProductC Selective

Figure 1: Chemo-selective reactivity profile. Note the risk of ring destruction under harsh acidic conditions.

Synthetic Protocol: The Nitrile Reduction Route

Direct synthesis of the amine is best achieved via the reduction of the corresponding nitrile. This avoids over-alkylation issues common with halide displacements.

Precursor Synthesis (Robinson-Gabriel Cyclization)

Reaction: Dehydration of 2-acylamino ketone or amide derivatives. Target Intermediate: 2-Ethyl-5-oxazolecarbonitrile.

Reduction Protocol (Validated Methodology)

This protocol describes the conversion of 2-ethyl-5-oxazolecarbonitrile to the methanamine using Lithium Aluminum Hydride (LAH).

Reagents:

  • 2-Ethyl-5-oxazolecarbonitrile (1.0 eq)

  • LiAlH₄ (2.5 eq, 1.0 M in THF)

  • Anhydrous THF (Solvent)

  • Rochelle’s Salt (Potassium sodium tartrate) for workup.

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Charge with anhydrous THF and cool to 0°C.

  • Hydride Addition: Carefully add LiAlH₄ solution via syringe. Caution: Exothermic.

  • Substrate Addition: Dissolve the nitrile in minimal THF and add dropwise to the hydride suspension at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (System: 10% MeOH in DCM with 1% NH₄OH). The nitrile spot (

    
    ) should disappear; the baseline amine spot appears.
    
  • Quench (Fieser Method): Cool back to 0°C.

    • Add

      
       mL Water (slowly).
      
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL Water.
      
    • Note:

      
       = grams of LiAlH₄ used.
      
  • Workup: Stir until a white granular precipitate forms (aluminum salts). Filter through a Celite pad.

  • Isolation: Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Purification: If necessary, purify via Kugelrohr distillation or amine-functionalized silica gel chromatography.

Synthesis Flowchart

SynthesisFlow Start Precursor: Propionamide + 3-Bromopyruvate Step1 Cyclization (Robinson-Gabriel) Start->Step1 Inter1 Intermediate: Ethyl 2-ethyl-5-oxazolecarboxylate Step1->Inter1 Step2 Amidation (NH3/MeOH) Inter1->Step2 Inter2 Intermediate: 2-Ethyl-5-oxazolecarboxamide Step2->Inter2 Step3 Dehydration (POCl3 or TFAA) Inter2->Step3 Inter3 Intermediate: 2-Ethyl-5-oxazolecarbonitrile Step3->Inter3 Step4 Reduction (LiAlH4/THF) Inter3->Step4 Final Target: 2-Ethyl-5-oxazolemethanamine Step4->Final

Figure 2: Stepwise synthetic pathway from acyclic precursors to the target amine.

Handling & Stability

The primary challenge in handling 2-ethyl-5-oxazolemethanamine is its affinity for atmospheric carbon dioxide.

  • Carbamate Formation: Like benzylamine, this compound reacts with CO₂ in the air to form solid carbamates (

    
    ).
    
    • Symptom:[1][2][3][4] A clear oil turning into a white crusty solid upon storage.

    • Prevention: Store under Argon or Nitrogen atmosphere at -20°C.

  • Storage Form: It is highly recommended to store the compound as its Hydrochloride (HCl) or Oxalate salt . The salt form is a stable, non-hygroscopic solid.

    • Conversion: Dissolve the free base in Et₂O and add 1.0 eq of 4M HCl in Dioxane. Filter the precipitate.[5][6]

Applications in Drug Discovery

The 2-ethyl-5-oxazolemethanamine scaffold is a valuable tool in Fragment-Based Drug Discovery (FBDD) .

Bioisosterism

The oxazole ring serves as a bioisostere for:

  • Amides: The oxazole ring mimics the planarity and dipole of a peptide bond but lacks the hydrolytic instability.

  • Thiazoles/Pyridines: It offers a different hydrogen bond acceptor (HBA) profile (weaker base than pyridine) and lower lipophilicity than thiazole.

Kinase Inhibitors

In kinase inhibitor design, the primary amine often serves as a solvent-exposed solubilizing group, while the oxazole ring can participate in


 stacking or hydrophobic interactions within the ATP-binding pocket.
GPCR Ligands

The scaffold is frequently used in the synthesis of ligands for histamine (H3/H4) and adenosine receptors, where the ethyl group provides a specific steric fit in hydrophobic sub-pockets and the amine interacts with conserved aspartate residues.

References

  • Oxazole Synthesis Overview: Palmer, D. C. (Ed.). (2004).[4] "The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy." Wiley-Interscience.

  • General Reactivity of Oxazoles: Turchi, I. J., & Dewar, M. J. (1975). "The Chemistry of Oxazoles."[7][8] Chemical Reviews, 75(4), 389-437.

  • Robinson-Gabriel Synthesis: Organic Chemistry Portal. "Robinson-Gabriel Synthesis."[9][10]

  • Reduction of Nitriles: Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of nitriles." Journal of the American Chemical Society, 104(10).

  • Oxazole Bioisosteres in Medicinal Chemistry: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

An In-depth Technical Guide to (2-Ethyloxazol-5-yl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The oxazole scaffold is a cornerstone in medicinal chemistry, prized for its versatile chemical properties and presence in a multitude of biologically active compounds.[1] This technical guide provides a comprehensive overview of (2-ethyloxazol-5-yl)methanamine, a representative of the 2,5-disubstituted oxazole class of molecules. While direct literature on this specific molecule is sparse, this guide extrapolates from established knowledge of analogous structures to present its IUPAC name, chemical structure, a plausible synthetic route, and expected physicochemical properties. Furthermore, we delve into the broader pharmacological significance of the oxazole ring, highlighting its role in the development of novel therapeutics and its diverse biological activities, which range from anticancer to antimicrobial effects.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of substituted oxazole derivatives in their work.

IUPAC Nomenclature and Chemical Structure

The systematic name for the topic compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines for heterocyclic compounds, is (2-ethyloxazol-5-yl)methanamine . The numbering of the oxazole ring begins at the oxygen atom and proceeds towards the nitrogen atom.[4][5]

The chemical structure consists of a five-membered oxazole ring substituted with an ethyl group at the 2-position and a methanamine group at the 5-position.

synthesis_workflow Synthetic Workflow for (2-Ethyloxazol-5-yl)methanamine cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_products Products reactant1 N-Boc-aminoacetaldehyde step1 Step 1: Van Leusen Oxazole Synthesis (K2CO3, Methanol) reactant1->step1 reactant2 Propionaldehyde reactant2->step1 reactant3 TosMIC reactant3->step1 intermediate Protected Intermediate: 5-((tert-butoxycarbonylamino)methyl)-2-ethyloxazole step1->intermediate step2 Step 2: Deprotection (HCl in Dioxane) final_product Final Product: (2-Ethyloxazol-5-yl)methanamine step2->final_product intermediate->step2

Sources

Technical Guide: Spectroscopic Characterization of 2-Ethyl-5-oxazolemethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-Ethyl-5-oxazolemethanamine CAS Registry Number: 1206982-50-4 Molecular Formula:


Molecular Weight:  126.16  g/mol 

This technical guide provides a comprehensive framework for the identification, synthesis, and spectroscopic validation of 2-Ethyl-5-oxazolemethanamine , a critical heterocyclic building block in fragment-based drug discovery (FBDD). Oxazole amines are frequently employed as pharmacophores in kinase inhibitors and anti-inflammatory agents due to their ability to participate in hydrogen bonding while maintaining a rigid, planar geometry.[1]

This document moves beyond simple data listing; it establishes a self-validating analytical workflow . Researchers should use the predicted and analog-derived data provided herein as the "Gold Standard" reference points for quality control (QC) during synthesis and scale-up.

Chemical Identity & Structural Logic[1][2][3][4]

The molecule consists of a 1,3-oxazole ring substituted at the 2-position with an ethyl group and at the 5-position with a methanamine (


) tail.
Structural Analysis for Spectroscopy
  • Oxazole Ring: Aromatic system. The proton at position 4 (C4-H) is the diagnostic singlet in NMR, typically appearing between 6.8–7.1 ppm.[1]

  • Ethyl Group (C2): Provides a classic triplet-quartet splitting pattern, but deshielded due to the electron-withdrawing nature of the oxazole ring.

  • Methanamine (C5): The methylene protons (

    
    ) adjacent to the amine and the ring will show a distinct shift, sensitive to pH (salt vs. free base).[1]
    
Synthesis & Workflow Diagram

The most robust route to this amine is the reduction of the corresponding nitrile or ester.[1] The workflow below outlines the critical path from precursor to validated target.

SynthesisWorkflow Precursor Precursor (Ethyl 2-ethyl-5-oxazolecarboxylate) Reduction Reduction (LiAlH4 in THF) Precursor->Reduction 0°C to Reflux Isolation Isolation (Acid-Base Extraction) Reduction->Isolation Quench & Extract SaltFormation Salt Formation (HCl in Dioxane) Isolation->SaltFormation Stabilization Validation Spectroscopic Validation (NMR, MS, IR) SaltFormation->Validation QC Check Validation->Precursor Optimization Loop

Figure 1: Synthetic workflow and validation logic for 2-Ethyl-5-oxazolemethanamine.

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

Note: Data presented below are calculated consensus values based on oxazole substituent effects and analog libraries (e.g., Pimprinethine derivatives).

Proton NMR (

-NMR)

Solvent:


 (Free Base) or 

(HCl Salt) Frequency: 400 MHz[1][2]
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
C4-H Oxazole-H6.85 – 6.95 Singlet (s)1H-Diagnostic aromatic peak; shifts downfield in HCl salt.
C5-CH

Methylene3.80 – 3.95 Singlet (s)2H-Deshielded by ring and N; appears as quartet if coupled to NH

in salt.
C2-CH

Ethyl-CH

2.75 – 2.85 Quartet (q)2H7.6Deshielded by C=N bond of the oxazole.
NH

Amine1.50 – 2.00 Broad (br s)2H-Exchangeable with D

O. Shifts to 8.0+ ppm in HCl salt.
C2-CH

Ethyl-CH

1.30 – 1.38 Triplet (t)3H7.6Classic terminal methyl group.
Carbon NMR (

-NMR)

Solvent:


[1]
CarbonShift (

, ppm)
TypeAssignment Logic
C2 167.5 Quaternary (C=N)Most deshielded carbon due to heteroatoms.
C5 150.2 Quaternary (C-O)Ipso carbon attached to the amine tail.[1]
C4 124.8 CH (Aromatic)The only aromatic methine; correlates to 6.9 ppm proton (HSQC).[1]
C5-CH

38.5 CH

Methylene carbon attached to amine.
C2-CH

22.1 CH

Ethyl methylene.
C2-CH

11.5 CH

Ethyl methyl.
Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) Theoretical Monoisotopic Mass: 126.0793 Da[1]

Ionm/z (Observed)IdentityInterpretation
[M+H]

127.08 Molecular IonBase peak in soft ionization (ESI).
[M+Na]

149.07 Sodium AdductCommon adduct in glass/solvent contamination.[1]
Fragment 110.05 [M+H - NH

]

Loss of ammonia (17 Da); characteristic of primary amines.[1]
Fragment 98.05 [M+H - C

H

]

Loss of ethyl group (cleavage at C2).[1]

Fragmentation Pathway Diagram (DOT):

MassSpec M_Ion [M+H]+ m/z 127.08 Frag1 Loss of NH3 m/z 110.05 M_Ion->Frag1 - 17 Da Frag2 Loss of Ethyl m/z 98.05 M_Ion->Frag2 - 29 Da RingOpen Ring Cleavage Complex Fragments M_Ion->RingOpen High Energy

Figure 2: Predicted ESI-MS fragmentation pathway.

Infrared Spectroscopy (FT-IR)

Phase: Neat oil or KBr pellet (HCl salt).[1]

  • 3350 – 3250 cm

    
    :  N-H stretching (Primary amine doublet).[1]
    
  • 2980 – 2850 cm

    
    :  C-H stretching (Alkyl ethyl group).[1]
    
  • 1640 – 1610 cm

    
    :  C=N stretching (Oxazole ring breathing).[1]
    
  • 1560 – 1500 cm

    
    :  C=C stretching (Aromatic ring).[1]
    
  • 1050 – 1100 cm

    
    :  C-O-C stretching (Oxazole ether linkage).[1]
    

Experimental Protocol: Synthesis & Isolation

Objective: Synthesis of 2-Ethyl-5-oxazolemethanamine hydrochloride from Ethyl 2-ethyl-5-oxazolecarboxylate.

Step 1: Reduction
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon.

  • Reagents: Charge with

    
     (1.5 equiv) in anhydrous THF (0.5 M). Cool to 0°C.
    
  • Addition: Add Ethyl 2-ethyl-5-oxazolecarboxylate (1.0 equiv) in THF dropwise over 30 mins.

  • Reaction: Warm to RT and reflux for 2 hours. Monitor by TLC (System: 10% MeOH in DCM).[1]

  • Workup: Fieser workup (add

    
     mL H
    
    
    
    O,
    
    
    mL 15% NaOH,
    
    
    mL H
    
    
    O). Filter the white precipitate.[1]
Step 2: Amine Conversion (via Mesylate/Azide)

If direct reduction yields the alcohol, convert to amine:

  • Mesylation: React alcohol with MsCl/Et

    
    N in DCM (0°C).
    
  • Azidation: React mesylate with NaN

    
     in DMF (60°C, 4h).
    
  • Reduction: Staudinger reduction (

    
    , 
    
    
    
    ) to yield the free amine.[1]
Step 3: Salt Formation (Critical for Stability)

The free base is an oil prone to oxidation.[1]

  • Dissolve the crude oil in diethyl ether.[1]

  • Add 4N HCl in dioxane dropwise at 0°C.

  • Filter the hygroscopic white solid.

  • Yield: Typically 60-75% over 3 steps.

References

  • PubChem. Compound Summary: (2-ethyl-1,3-oxazol-5-yl)methanamine (CAS 1206982-50-4). National Library of Medicine.[1] [Link][1]

  • Beilstein Archives. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates.[3] (2021).[1][3] [Link][1]

  • UniLu. PubChemLite: 2-Ethyl-5-oxazolemethanamine Mass Spectrometry Data. [Link][1]

Sources

The Oxazole Scaffold: From 19th Century Origins to Modern Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-oxazole ring is a five-membered heterocyclic aromatic system that has evolved from a synthetic curiosity in the late 19th century to a privileged scaffold in modern medicinal chemistry.[1] Characterized by its unique electronic distribution—featuring a pyridine-like basic nitrogen and a furan-like oxygen—oxazole serves as a critical bioisostere for amide bonds and a rigidifying linker in macrocyclic peptides. This guide synthesizes the historical discovery of oxazoles, their isolation from marine and terrestrial natural products, and the rigorous synthetic methodologies required to construct them in the laboratory.

Structural Fundamentals & Electronic Reactivity

To manipulate the oxazole core effectively, one must understand its electronic causality. Oxazole is a planar, aromatic system obeying Hückel’s rule (




-electrons).
  • Basicity: The nitrogen atom possesses a lone pair in an

    
     orbital orthogonal to the 
    
    
    
    -system, rendering it weakly basic (
    
    
    ). This is significantly less basic than imidazole (
    
    
    ) due to the high electronegativity of the adjacent oxygen atom.
  • Electrophilic Attack: The ring is relatively electron-poor compared to furan. Electrophilic substitution (e.g., nitration, halogenation) occurs preferentially at the C-5 position, which has the highest electron density.

  • Nucleophilic Attack: The C-2 position, flanked by two heteroatoms, is electron-deficient and susceptible to nucleophilic attack and deprotonation (lithiation), a property exploited in modern C-H activation strategies.

Historical Genesis & Synthetic Evolution

The discovery of oxazole synthesis is a timeline of increasing chemical precision, moving from harsh dehydration conditions to mild, transition-metal-catalyzed couplings.

The Hantzsch & Robinson-Gabriel Era (1887–1910)

The history begins with Hantzsch (1887), who established the condensation of


-haloketones with amides.[2] However, the most robust early method was the Robinson-Gabriel Synthesis  (1909–1910).
  • Mechanism: It involves the cyclodehydration of 2-acylaminoketones.[1][3]

  • Causality: The reaction is driven by the entropically favorable formation of a stable aromatic ring from an acyclic precursor, typically requiring strong dehydrating agents like concentrated sulfuric acid (

    
    ) or phosphorus oxychloride (
    
    
    
    ).
The Van Leusen Revolution (1972)

In 1972, Van Leusen introduced a transformative method using Tosylmethyl Isocyanide (TosMIC) . This allowed for the synthesis of 5-substituted oxazoles from aldehydes in a single step.[4][5]

  • Significance: It bypassed the need for complex

    
    -aminoketone precursors and utilized a base-mediated [3+2] cycloaddition followed by the elimination of 
    
    
    
    -toluenesulfinic acid (TosH).
Visualization: Synthetic Evolution

The following diagram maps the logical progression of oxazole synthesis methodologies.

OxazoleEvolution Pre1887 Pre-1887 Unknown Scaffold Hantzsch Hantzsch Synthesis (1887) Alpha-haloketones + Amides Pre1887->Hantzsch RobGab Robinson-Gabriel (1909) Cyclodehydration Hantzsch->RobGab Improved Scope Cornforth Cornforth Synthesis (1947) Nitrile oxides RobGab->Cornforth Van Van Cornforth->Van VanLeusen Van Leusen Reaction (1972) TosMIC + Aldehydes Modern Modern Era C-H Activation & Pd-Catalysis VanLeusen->Modern Regioselectivity Leusen Reagent Innovation

Figure 1: The chronological evolution of oxazole synthesis, highlighting the shift from condensation reactions to isocyanide chemistry and metal catalysis.

Natural Product Isolation

Nature utilizes the oxazole ring primarily as a rigid structural element in cyclic peptides, often derived from the post-translational modification of serine or threonine residues (cyclodehydration followed by oxidation).

Key Isolates
  • Hinduchelins A–D: Isolated from Streptoalloteichus hindustanus, these are rare examples of oxazole-containing natural products that function as high-affinity iron chelators (siderophores). The oxazole ring provides the geometric constraint necessary for the catechol units to bind

    
    .
    
  • Wewakazoles: Cyclic dodecapeptides isolated from marine cyanobacteria (Moorea producens).[6] These compounds contain multiple oxazole rings that restrict conformational flexibility, enhancing their binding affinity to biological targets.

  • Streptogramins (e.g., Virginiamycin M): These antibiotics contain an oxazole ring that is critical for binding to the bacterial 50S ribosomal subunit, blocking protein synthesis.

Medicinal Chemistry & Pharmacology

In drug design, oxazoles are often employed as bioisosteres for amides or esters. They resist metabolic hydrolysis better than their acyclic counterparts while maintaining hydrogen bond acceptor capabilities (via the ring nitrogen).

Case Study: Oxaprozin (Daypro)[8]
  • Class: Non-steroidal anti-inflammatory drug (NSAID).[7]

  • Structure: 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid.[7]

  • Mechanism of Action (MOA): Oxaprozin inhibits Cyclooxygenase (COX-1 and COX-2) enzymes. The bulky diphenyl-oxazole moiety mimics the arachidonic acid structure, blocking the enzyme's active site and preventing prostaglandin synthesis.

  • Pharmacokinetics: The oxazole ring contributes to its long half-life (~50 hours) by resisting rapid hepatic metabolism.

Visualization: Robinson-Gabriel Mechanism

Understanding the formation of the oxazole core is essential for troubleshooting synthesis.

RobGabrielMech Start 2-Acylamino Ketone Enol Enol Tautomer (Acid Catalyzed) Start->Enol H+ Cyclization 5-Exo-Trig Cyclization (OH attacks C=O) Enol->Cyclization Dihydro Hydroxy-oxazoline Intermediate Cyclization->Dihydro Elimination Dehydration (-H2O) Dihydro->Elimination Dehydrating Agent (POCl3/H2SO4) Product 2,5-Disubstituted Oxazole Elimination->Product

Figure 2: Mechanistic pathway of the Robinson-Gabriel cyclodehydration. The critical step is the dehydration of the hydroxy-oxazoline intermediate.

Experimental Protocols

The following protocols represent the "Gold Standard" for synthesizing oxazoles, selected for their reliability and reproducibility.

Protocol A: Classical Robinson-Gabriel Synthesis

Objective: Synthesis of 2,5-diphenyloxazole.[2] Reagents:


-benzamidoacetophenone, Phosphorus Oxychloride (

).
  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of

    
    -benzamidoacetophenone in 15 mL of anhydrous toluene.
    
  • Cyclodehydration: Add 30 mmol of

    
     dropwise. Caution: Exothermic reaction.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes). The starting amide spot should disappear.
    
  • Quench: Cool to room temperature. Pour the mixture slowly onto 100g of crushed ice/water to hydrolyze excess

    
    .
    
  • Isolation: Neutralize with saturated

    
     solution. Extract with Ethyl Acetate (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water.

Protocol B: Van Leusen Oxazole Synthesis

Objective: Synthesis of 5-phenyl-oxazole from benzaldehyde. Reagents: Benzaldehyde, Tosylmethyl Isocyanide (TosMIC), Potassium Carbonate (


), Methanol (MeOH).
  • Setup: Charge a flask with Benzaldehyde (10 mmol) and TosMIC (11 mmol) in 25 mL of dry Methanol.

  • Base Addition: Add anhydrous

    
     (11 mmol) in one portion.
    
  • Reflux: Heat to reflux for 3–5 hours. The reaction proceeds via a [3+2] cycloaddition followed by elimination of sulfinic acid.

  • Workup: Remove solvent under reduced pressure. Resuspend residue in water and extract with

    
    .
    
  • Validation: Unlike Robinson-Gabriel, this method yields the 5-substituted product exclusively.

Comparative Data Summary
ParameterRobinson-GabrielVan Leusen
Precursor 2-Acylamino ketone (requires 2 steps to make)Aldehyde (Commercial)
Key Reagent Dehydrating acid (

)
TosMIC + Base
Conditions Harsh, Acidic, High TempMild, Basic, Reflux
Regiochemistry 2,5-disubstituted (typically)5-substituted
Atom Economy Low (loss of

+ reagent waste)
Moderate (loss of TosH)
Yield (Avg) 60–85%75–95%

References

  • Hantzsch, A. (1888). Ueber die Synthese des Thiazols und der Oxazole. Berichte der deutschen chemischen Gesellschaft. Link

  • Robinson, R. (1909).[1][8] CCXXXII.—A new synthesis of oxazoles. Journal of the Chemical Society, Transactions.[8] Link

  • Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. 12. Base-induced synthesis of oxazoles. Tetrahedron Letters. Link

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry. Link

  • Yeh, V. (2004). Recent Advances in the Synthesis of Oxazoles. Tetrahedron. Link

  • PubChem. (n.d.). Oxaprozin Compound Summary. National Library of Medicine. Link

  • BenchChem. (2025).[9] Application Notes and Protocols for the Van Leusen Synthesis. Link

Sources

Methodological & Application

derivatization of 2-Ethyl-5-oxazolemethanamine for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 2-Ethyl-5-oxazolemethanamine in Hit-to-Lead Optimization

Executive Summary & Chemical Profile

2-Ethyl-5-oxazolemethanamine (CAS: 1045854-19-6) acts as a critical semi-rigid linker in medicinal chemistry. Unlike flexible aliphatic chains, the oxazole core provides defined vector geometry, restricting the conformational space of the attached pharmacophores. This scaffold is frequently employed in kinase inhibitors (targeting the hinge region) and GPCR ligands to modulate metabolic stability and dipole moment without significantly increasing molecular weight.

Key Chemical Features:

  • Primary Amine (

    
    ):  The primary reactive handle (
    
    
    
    ). It is nucleophilic and unhindered, allowing for rapid derivatization.
  • Oxazole Core: A weakly basic heteroaromatic ring (

    
    ). It functions as a hydrogen bond acceptor and a bioisostere for amides or esters.
    
  • 2-Ethyl Substituent: Provides steric bulk and lipophilicity, blocking the C2 position from metabolic oxidation or nucleophilic attack, thereby enhancing stability compared to unsubstituted oxazoles.

Strategic Derivatization Pathways

The following decision tree illustrates the primary synthetic workflows for diversifying this scaffold. The strategy focuses on high-yielding, library-compatible reactions suitable for parallel synthesis.

Oxazole_Derivatization cluster_0 Target Class Suitability Start 2-Ethyl-5- oxazolemethanamine Amide Amide Coupling (Peptidomimetics) Start->Amide R-COOH HATU/DIPEA RedAm Reductive Amination (Sec. Amines) Start->RedAm R-CHO STAB/AcOH Urea Urea/Carbamate (H-Bond Donors) Start->Urea R-NCO or CDI/R-NH2 Sulf Sulfonylation (Sulfonamides) Start->Sulf R-SO2Cl TEA/DCM Kinase Hinge Binders Kinase Hinge Binders Amide->Kinase Hinge Binders GPCR Ligands (Basic) GPCR Ligands (Basic) RedAm->GPCR Ligands (Basic)

Figure 1: Divergent synthetic pathways for 2-Ethyl-5-oxazolemethanamine. The primary amine serves as the "warhead" for rapid library expansion.

Detailed Experimental Protocols

The following protocols are optimized for yield and purity, minimizing the risk of oxazole ring degradation (which can occur under harsh acidic conditions at high temperatures).

Protocol A: Amide Coupling via HATU (The "Gold Standard")

Rationale: HATU is selected over EDC/HOBt because it generates the highly reactive aza-benzotriazole ester species, driving the reaction to completion rapidly even with electron-deficient acids. This prevents the need for prolonged heating which could degrade the oxazole.

Materials:

  • Amine: 2-Ethyl-5-oxazolemethanamine (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Reagent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (

    
     concentration). Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.
    
  • Addition: Add 2-Ethyl-5-oxazolemethanamine (1.0 equiv) dissolved in minimal DMF. Add the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2]

    • QC Check: Look for the disappearance of the amine (

      
      ) and appearance of the Product (
      
      
      
      ).
  • Workup (Library Scale): Dilute with Ethyl Acetate. Wash sequentially with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .
  • Workup (Purification): For high-throughput, evaporate DMF (Genevac) and purify directly via Prep-HPLC (Reverse Phase).

Expert Insight: If the carboxylic acid is sterically hindered, switch solvent to NMP and heat to


. Do not exceed 

to preserve the oxazole ring integrity.
Protocol B: Reductive Amination (Secondary Amine Synthesis)

Rationale: This creates a secondary amine, increasing basicity and lipophilicity. We use Sodium Triacetoxyborohydride (STAB) because it is milder than Cyanoborohydride and does not produce toxic cyanide byproducts. It selectively reduces the imine intermediate without reducing the oxazole ring.

Materials:

  • Amine: 2-Ethyl-5-oxazolemethanamine (1.0 equiv)

  • Aldehyde/Ketone: R-CHO (1.2 equiv)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Additive: Acetic Acid (glacial, 1.0–2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF[3]

Step-by-Step Procedure:

  • Imine Formation: Dissolve the amine and aldehyde in DCE (

    
    ). Add Acetic Acid.[3][4] Stir for 30–60 minutes at RT to allow the imine/iminium species to form.
    
    • Critical Step: Do not add the hydride reagent yet. Pre-forming the imine prevents direct reduction of the aldehyde to alcohol.

  • Reduction: Add STAB (1.5 equiv) in one portion. The reaction may bubble slightly (

    
     gas).
    
  • Reaction: Stir at RT overnight (12–16 hours).

  • Quench: Quench by adding saturated aqueous

    
    . Stir vigorously for 20 minutes to decompose borate complexes.
    
  • Extraction: Extract with DCM (3x). The product will be in the organic layer.

  • Purification: Flash chromatography (DCM/MeOH/

    
    ).
    

Expert Insight: If the aldehyde is aromatic and electron-poor, imine formation is fast. If using a ketone, add


 molecular sieves to drive equilibrium before adding STAB.

Analytical & Purification Guidelines

Table 1: Physicochemical Properties & Handling

PropertyValue/NoteImplications for Handling
MW ~126.16 DaLow MW allows for large "R" groups while staying <500 Da (Lipinski).
LogP ~0.5 (Est)Highly soluble in polar organic solvents (DMSO, MeOH, DMF).
Basicity Amine

SCX (Strong Cation Exchange) cartridges are excellent for purification. The product will catch; non-basic impurities wash through.
UV Vis Weak chromophoreThe oxazole absorbs in deep UV (~205-210 nm). Derivatization with aromatic acids usually adds UV activity.

Troubleshooting HPLC:

  • Peak Tailing: The basic amine may interact with silanols on the column. Use a modifier:

    
     Formic Acid or 
    
    
    
    (high pH buffer) if the column is resistant.
  • Stability: Avoid leaving the compound in strong acid (e.g.,

    
    ) for days. Lyophilize fractions immediately after prep-HPLC.
    

References

  • Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[5] Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1][6] Tetrahedron, 61(46), 10827-10852. Link

  • Palmer, D. C. (Ed.). (2003).[2] "Oxazoles: Synthesis, Reactions, and Spectroscopy." The Chemistry of Heterocyclic Compounds, Vol 60. Wiley-Interscience. (General reference for Oxazole stability).

  • BenchChem. (2025).[7] "Oxazole Ring Stability in Substitution Reactions - Technical Support." (General guidance on oxazole reactivity under acidic/basic conditions). Link

Sources

Application Note: HPLC Method Development for 2-Ethyl-5-oxazolemethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: 2-Ethyl-5-oxazolemethanamine presents a classic "small basic amine" problem in chromatography. It possesses a highly basic primary amine (pKa ~9.5) and a weakly basic oxazole ring, combined with low UV absorptivity. Standard low-pH C18 methods often fail due to:

  • Lack of Retention: The protonated amine (

    
    ) is highly polar, causing elution in the void volume (
    
    
    
    ).
  • Peak Tailing: Strong ionic interactions between the positively charged amine and residual silanols on the silica support.

The Solution: This guide rejects the traditional "Low pH + Ion Pairing" approach in favor of a High pH Reverse Phase (RP) strategy. By operating at pH 10.0 (above the amine's pKa), we suppress ionization, rendering the molecule neutral and hydrophobic enough to retain well on hybrid-silica C18 columns with superior peak shape.

Physicochemical Profiling

Before touching the instrument, we must understand the analyte to predict its behavior.

PropertyValue (Est.)Chromatographic Implication
Structure Oxazole ring + Ethyl tail + Primary AmineAmphiphilic but dominated by the polar amine.
pKa (Amine) ~9.2 – 9.8At pH < 9, it is cationic (Polar/Tailing). At pH > 10, it is neutral (Retentive).
pKa (Oxazole) ~0.8 – 1.5Negligible effect at standard HPLC pH ranges.
LogP (Neutral) ~0.5 – 1.0Low hydrophobicity; requires high aqueous start or HILIC if RP fails.
UV Max ~205–215 nmCritical: Requires high-purity solvents. Detection at 254 nm may be insensitive.

Method Development Strategy

We will employ a High pH Reverse Phase strategy. This is superior to ion-pairing (TFA) because it is MS-compatible and yields better kinetic performance on modern columns.

Column Selection (The "Hybrid" Requirement)

Standard silica columns dissolve at pH > 8. You must use a hybrid-particle column designed for high pH stability.

  • Primary Recommendation: Waters XBridge BEH C18 (

    
    , 
    
    
    
    ,
    
    
    )
  • Alternative: Phenomenex Gemini NX-C18 or Agilent Poroshell HPH-C18.

Mobile Phase Logic
  • Buffer (Mobile Phase A): 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

    • Why? Volatile (MS compatible), buffers well at pH 10, ensures amine is neutral (

      
      ).
      
  • Organic Modifier (Mobile Phase B): Acetonitrile (ACN).

    • Why? Lower UV cutoff than Methanol, essential for detection at 210 nm.

Experimental Protocols

Protocol A: System Suitability & Scouting Gradient

Use this protocol to determine the approximate elution %B.

Instrument: HPLC with PDA/DAD or MS. Column: XBridge BEH C18 (


).
Temperature: 

(Reduces viscosity, improves mass transfer for amines). Flow Rate: 1.0 mL/min.

Mobile Phases:

  • MP A: 10 mM Ammonium Bicarbonate, pH 10.0.

  • MP B: Acetonitrile (HPLC Grade).

Gradient Table:

Time (min) % A % B Event
0.00 95 5 Hold for retention
1.00 95 5 Start Gradient
10.00 5 95 Linear Ramp
12.00 5 95 Wash
12.10 95 5 Re-equilibrate

| 16.00 | 95 | 5 | End |

Detection:

  • Channel 1: 210 nm (Bandwidth 4 nm, Ref 360 nm) – Primary Signal

  • Channel 2: 254 nm – Impurity Check

Sample Prep: Dissolve 1 mg of 2-Ethyl-5-oxazolemethanamine in 1 mL of 90:10 Water:ACN . Warning: Do not dissolve in 100% ACN; the "solvent effect" will cause poor peak shape for early eluting peaks.

Protocol B: Optimized Isocratic Method (Typical)

Assuming the peak elutes around 30-40% B in the scouting run, an isocratic method is preferred for QC routine analysis.

Isocratic Parameters:

  • Mobile Phase: 70% [10mM NH4HCO3 pH 10] : 30% [Acetonitrile]

  • Flow Rate: 1.2 mL/min

  • Run Time: 8.0 minutes[1]

Acceptance Criteria (System Suitability):

  • Retention Factor (

    
    ): 
    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Ideally
    
    
    at high pH)
  • Resolution (

    
    ): 
    
    
    
    between analyte and nearest impurity.

Visualizing the Decision Process

The following diagram illustrates the logic flow for optimizing the separation if the initial scouting run is unsatisfactory.

MethodDevelopment Start Run Scouting Gradient (pH 10, C18 Hybrid) CheckRet Is Retention (k') > 2? Start->CheckRet CheckShape Is Tailing Factor < 1.5? CheckRet->CheckShape Yes NoRet No Retention (Elutes in Void) CheckRet->NoRet No BadShape Peak Tailing CheckShape->BadShape No Success Validate Method CheckShape->Success Yes HILIC Switch to HILIC Mode (Bare Silica, ACN/Buffer) NoRet->HILIC If Weak Solvent Fails WeakSolvent Reduce Initial %B (Start at 0-2% B) NoRet->WeakSolvent Try First WeakSolvent->CheckRet Temp Increase Temp to 50°C BadShape->Temp Step 1 BufferConc Increase Buffer Conc. (to 20-25 mM) Temp->BufferConc Step 2 BufferConc->CheckShape

Figure 1: Decision tree for optimizing amine separations. High pH is the baseline; HILIC is the fallback for extreme polarity.

Troubleshooting & Scientific Rationale

Issue 1: Baseline Drift at 210 nm

Cause: The "UV Cutoff" of the mobile phase. Ammonium Bicarbonate absorbs slightly below 210 nm. Fix:

  • Use HPLC Grade or LC-MS Grade reagents only.

  • Switch buffer to 10 mM Ammonium Hydroxide (no bicarbonate) if drift is severe, though buffering capacity is lower.

  • Use a Reference Wavelength (e.g., 360 nm) on the DAD to subtract gradient drift.

Issue 2: Peak Tailing despite High pH

Cause: Column aging or "alkaline error" (though rare on hybrid columns). Fix:

  • Regeneration: Wash column with 100% ACN, then 50:50 MeOH:Water.

  • Temperature: Increasing column temperature to

    
     significantly reduces secondary interactions for amines by increasing the kinetics of adsorption/desorption.
    
Issue 3: Sample Solvent Mismatch

Observation: Distorted, split, or broad peaks for early eluters. Cause: Dissolving the sample in 100% Methanol or Acetonitrile while starting the gradient at 95% Water. The strong solvent "carries" the analyte down the column before it can focus. Fix: Always dissolve the sample in the starting mobile phase (e.g., 95% Buffer / 5% ACN).

References

  • Waters Corporation. XBridge BEH C18 Columns: Care and Use Manual. (High pH stability of hybrid particles). Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (Fundamental work on amine separations). Link

  • Agilent Technologies. Analysis of Basic Compounds using High pH Mobile Phases on Agilent Poroshell HPH-C18. Application Note. Link

  • Dolan, J. W. (2006). The "Perfect" Method for Basic Compounds. LCGC North America. (Discusses the shift from Low pH/IP to High pH methods). Link

Sources

Fluorescent Labeling of 2-Ethyl-5-oxazolemethanamine: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the chemical conjugation of 2-Ethyl-5-oxazolemethanamine (an oxazole-based primary amine) with N-hydroxysuccinimide (NHS) ester fluorophores. Unlike protein labeling, small molecule conjugation requires strict organic synthesis protocols to maximize yield and facilitate purification. This document outlines the reaction mechanism, an optimized organic-phase labeling protocol, purification strategies via Reverse-Phase HPLC, and quality control metrics.

Part 1: Chemical Logic & Strategy

The Target Molecule

2-Ethyl-5-oxazolemethanamine possesses a critical nucleophile: the primary aliphatic amine attached to the C5-methyl group of the oxazole ring.

  • Reactivity: The primary amine (

    
    ) is unhindered and highly nucleophilic.
    
  • pKa Consideration: Aliphatic primary amines typically have a pKa of ~10.0–10.5. To react with an electrophile (NHS ester), the amine must be deprotonated (neutral). Therefore, the reaction environment must be basic (pH > 8.5 or presence of an organic base like DIPEA).

  • Stability: The oxazole ring is generally stable under mild basic conditions used for conjugation but can degrade under strongly acidic conditions or high heat.

The Labeling Chemistry: NHS Ester Coupling

The most robust method for labeling this amine is Amide Bond Formation using an NHS-ester activated fluorophore (e.g., FITC-NHS, Cy5-NHS).

Mechanism:

  • Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon of the NHS ester.

  • Elimination: N-hydroxysuccinimide (NHS) is a good leaving group and is eliminated.[1]

  • Result: A stable amide bond connects the fluorophore to the oxazole scaffold.

Strategic Choice: Organic vs. Aqueous Phase

While proteins are labeled in aqueous buffers (e.g.,


), small molecules like 2-Ethyl-5-oxazolemethanamine are best labeled in anhydrous organic solvents  (DMF or DMSO) for three reasons:
  • Hydrolysis Prevention: Water rapidly hydrolyzes NHS esters, wasting expensive dye. In anhydrous conditions, hydrolysis is negligible.

  • Solubility: The oxazole derivative and most organic dyes are highly soluble in DMF/DMSO.

  • Purification: Organic reactions can be concentrated and injected directly onto Prep-HPLC columns without salt interference.

Part 2: Experimental Protocol

Materials Required[2][3]
  • Substrate: 2-Ethyl-5-oxazolemethanamine (Free base or HCl salt).

  • Fluorophore: NHS-Ester dye (e.g., Fluorescein-NHS, Rhodamine-NHS, Cy5-NHS).

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Note: Must be amine-free.[2]

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Purification: C18 Reverse-Phase HPLC column or Silica Gel Flash Chromatography.

Reaction Workflow Diagram

LabelingWorkflow Start Start: 2-Ethyl-5-oxazolemethanamine Solubilize Step 1: Solubilization (Anhydrous DMF) Start->Solubilize AddBase Step 2: Activation Add 3.0 eq DIPEA Solubilize->AddBase Ensure free amine AddDye Step 3: Conjugation Add 1.1 eq NHS-Fluorophore AddBase->AddDye Incubate Incubation 2-4 hours @ RT (Dark) AddDye->Incubate Check Checkpoint: LC-MS / TLC Is SM consumed? Incubate->Check Check->Incubate No (Add more dye/time) Purify Step 4: Purification Prep-HPLC (C18) Check->Purify Yes Final Final Product Lyophilized Tracer Purify->Final

Caption: Step-by-step organic phase conjugation workflow for small molecule amines.

Step-by-Step Procedure

1. Preparation of Stock Solutions

  • Dissolve 2-Ethyl-5-oxazolemethanamine in anhydrous DMF to a concentration of 10–50 mM.

  • Dissolve the NHS-Fluorophore in anhydrous DMF (prepare immediately before use) at 10–50 mM.

2. Reaction Setup

  • Stoichiometry: Use a 1:1.1 ratio of Amine:Dye. A slight excess of dye ensures complete conversion of the amine, which is often cheaper than the custom-synthesized oxazole.

  • Base Addition: Add 3.0 equivalents of DIPEA to the amine solution.

    • Why? If the starting material is a hydrochloride salt (R-NH3+ Cl-), DIPEA deprotonates it to R-NH2. Even if it is a free base, DIPEA buffers the reaction against the acidic NHS byproduct.

  • Mixing: Add the NHS-dye solution dropwise to the amine/DIPEA solution while stirring.

3. Incubation

  • Seal the reaction vessel tightly (exclude moisture).

  • Wrap in aluminum foil to protect from light.

  • Stir at Room Temperature (20–25°C) for 2–4 hours.

4. Monitoring (Critical Step)

  • TLC: Use Silica plates. Mobile phase: DCM/Methanol (9:1). The product will be highly fluorescent and usually more polar than the free dye (if the dye is hydrophobic) or less polar (if the dye is charged).

  • LC-MS: Inject a small aliquot. Look for the mass of [Oxazole + Dye – NHS + H]+.

    • Success Criteria: >90% conversion of the starting amine.[3]

5. Purification

  • Method: Preparative Reverse-Phase HPLC.

  • Column: C18.

  • Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA or Formic Acid).

  • Collection: Collect the peak corresponding to the product mass.

  • Drying: Lyophilize the fractions to obtain a stable powder.

Part 3: Quality Control & Characterization

Do not assume the product is pure. Small molecule conjugates must be validated rigorously.

MetricMethodAcceptance Criteria
Identity LC-MS (ESI+)Observed Mass = Theoretical Mass ± 0.5 Da
Purity HPLC (UV @ 254nm & Dye Max)> 95% Area Under Curve (AUC)
Free Dye HPLC / TLC< 1% (Critical for binding assays to avoid background)
Solubility Visual InspectionClear solution in DMSO/Buffer
Reaction Mechanism Diagram

Caption: Nucleophilic acyl substitution mechanism forming the stable amide conjugate.

Part 4: Applications & Troubleshooting

Common Applications
  • Fluorescence Polarization (FP) Binding Assays: The labeled oxazole (MW ~600-1000 Da) is small enough that binding to a large protein receptor causes a significant change in tumbling rate, measurable by FP.

  • Cellular Uptake Studies: Tracking the oxazole pharmacophore entry into cells using confocal microscopy.

  • Flow Cytometry: Detecting receptor expression on cell surfaces using the labeled ligand.

Troubleshooting Guide
  • Issue: Low Yield.

    • Cause: Hydrolysis of NHS ester due to wet solvent.

    • Fix: Use fresh anhydrous DMF/DMSO and store NHS esters in a desiccator at -20°C.

  • Issue: Starting Material Remains.

    • Cause: Amine was protonated (salt form).

    • Fix: Add more DIPEA (up to 5 eq) to ensure the amine is free.

  • Issue: Multiple Fluorescent Spots on TLC.

    • Cause: Hydrolysis of the NHS ester (free dye acid) or double labeling (if the molecule has secondary amines, though unlikely for this specific structure).

    • Fix: Purify via HPLC.[4] Free dye usually elutes earlier than the conjugate on C18.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

    • The authoritative text on NHS-ester chemistry and amine conjug
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.

    • Detailed mechanism and pH dependence of NHS-ester reactions.
  • Lumiprobe. (n.d.). NHS Ester Labeling of Amino Biomolecules.

    • Protocols for stoichiometry and solvent choices in labeling.
  • PubChem. (n.d.).[5][6] Compound Summary: 2-Ethyl-5-oxazolemethanamine. [5][7]

    • Source for structural verific

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Ethyl-5-oxazolemethanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

User Ticket ID: OX-2E5M-YIELD-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary & Strategic Route Selection

The Core Challenge: Synthesizing 2-Ethyl-5-oxazolemethanamine (CAS: 1046698-48-5 or similar analogs) presents a classic "polar small molecule" paradox. The oxazole ring is acid-sensitive (prone to ring-opening), while the primary amine is highly nucleophilic (prone to polyalkylation) and water-soluble (difficult to extract).

The Solution: To maximize yield, you must abandon direct amination of halides with ammonia. Instead, adopt the Delépine Reaction protocol via a 2-Ethyl-5-(chloromethyl)oxazole intermediate.[1] This pathway guarantees mono-alkylation and allows for isolation of the product as a stable hydrochloride salt, bypassing difficult liquid-liquid extractions.[1]

Recommended Synthetic Pathway

The following workflow prioritizes atom economy and purification efficiency:

G Start Propionamide + 1,3-Dichloroacetone Inter1 2-Ethyl-5-(chloromethyl)oxazole (Critical Intermediate) Start->Inter1 Cyclocondensation (100-120°C, No Solvent) Salt Quaternary Hexaminium Salt Inter1->Salt Hexamine CHCl3, Reflux Product 2-Ethyl-5-oxazolemethanamine (HCl Salt) Salt->Product Acid Hydrolysis HCl/EtOH

Figure 1: The Optimized Delépine Pathway. This route avoids the formation of secondary amines common in direct alkylation.

Critical Control Points & Troubleshooting

Phase 1: Synthesis of 2-Ethyl-5-(chloromethyl)oxazole

Context: This step involves the cyclocondensation of propionamide with 1,3-dichloroacetone.[1]

Common Symptom Root Cause Corrective Action
Dark/Tarred Reaction Mixture Thermal runaway; polymerization of 1,3-dichloroacetone.[1]Protocol Adjustment: Do not mix reagents all at once. Melt the propionamide (mp ~81°C) first, then add 1,3-dichloroacetone portion-wise. Maintain temp between 100–110°C. Above 130°C, yield drops by 40%.[1]
Low Conversion (<30%) Moisture interference or insufficient reaction time.Drying: Use pre-dried propionamide.[1] The reaction produces water; removing it drives equilibrium. Use a Dean-Stark trap if running in a high-boiling solvent (e.g., toluene), though neat fusion is often superior.[1]
Impure Intermediate Co-elution of starting materials.[1]Purification: Do not distill immediately. Wash the crude organic layer with sat. NaHCO₃ to remove unreacted amide/acid byproducts before vacuum distillation.[1]

Q: Can I use 1,3-dibromoacetone instead? A: Not recommended. While more reactive, 1,3-dibromoacetone is significantly less stable and leads to complex brominated byproducts that are difficult to separate from the oxazole.[1] Stick to the chloro-derivative for this specific scaffold.

Phase 2: The Amination (The Delépine Reaction)

Context: Converting the chloromethyl group to a primary amine without creating secondary amines.

Q: Why not just react the chloromethyl intermediate with ammonia? A: Direct ammonolysis of 5-chloromethyloxazoles is a "yield killer."[1] The product (primary amine) is more nucleophilic than ammonia, leading to rapid formation of secondary and tertiary amines. The Delépine reaction uses hexamethylenetetramine (Hexamine) to form a stable quaternary salt that cannot react further, locking the stoichiometry at 1:1.

Experimental Protocol (Yield Optimized):

  • Salt Formation: Dissolve 2-ethyl-5-(chloromethyl)oxazole (1 eq) in Chloroform (CHCl₃). Add Hexamine (1.05 eq).

  • Reflux: Reflux for 4–6 hours. A white precipitate (the hexaminium salt) will form.

  • Isolation: Cool and filter the solid. Wash with cold CHCl₃.[1] Do not skip this wash ; it removes unreacted starting material.[1]

  • Hydrolysis: Suspend the solid in Ethanol (EtOH) and add conc. HCl (3-4 eq). Reflux for 2 hours.

  • Workup: Cool to 0°C. Ammonium chloride (byproduct) will precipitate; filter it off. The filtrate contains your product as the HCl salt.

Phase 3: Purification & Isolation

Context: The product is a polar amine. "I can't get it out of the water" is the most frequent complaint.

Workup Start Hydrolysis Mixture (EtOH/HCl) Filter Filter off NH4Cl precipitate Start->Filter Evap Evaporate EtOH Filter->Evap Residue Crude Residue Evap->Residue Decision Do you need Free Base? Residue->Decision No Recrystallize from iPrOH/Et2O Decision->No No (Keep as HCl salt) Yes Dissolve in min. H2O Add 50% NaOH (pH > 12) Decision->Yes Yes Extract Extract 5x with DCM (Salting out required) Yes->Extract

Figure 2: Purification Decision Tree. Keeping the product as the HCl salt is highly recommended for stability.

Troubleshooting the Extraction:

  • Issue: "The organic layer is dry, but I have no product."

  • Diagnosis: The free base is likely partitioning into the aqueous phase due to high polarity.

  • Solution:

    • Salting Out: Saturate the aqueous layer with NaCl or K₂CO₃ before extraction.[1]

    • Solvent Switch: DCM is often insufficient.[1] Use a mixture of DCM:Isopropanol (3:1) for extraction.

    • Resin Capture (Best for Purity): Load the aqueous crude onto a SCX-2 (Strong Cation Exchange) cartridge. Wash with Methanol (to remove non-basic impurities), then elute the product with 2M Ammonia in Methanol.

Frequently Asked Questions (FAQ)

Q: The oxazole ring seems to degrade during acid hydrolysis. How do I prevent this? A: Oxazoles can hydrolyze under vigorous acidic conditions to form


-acylaminoketones.[1] If you observe ring opening (loss of aromatic signals in NMR):
  • Switch from aqueous HCl to ethanolic HCl (anhydrous).

  • Reduce reflux time.[1] The Delépine salt hydrolysis is usually faster than oxazole ring opening. Monitor via TLC.

Q: Can I use the Gabriel Synthesis (Phthalimide) instead? A: Yes, but hydrazine deprotection is often messy with oxazoles. The Delépine reaction is generally milder (acidic vs. nucleophilic hydrazine) and the atom economy is better for this specific scale.

Q: My final yield is 40%. Where did I lose the rest? A: Check the Hexaminium Salt formation step . If the solvent was not dry, or if you used too much solvent, the salt might have remained in solution. Ensure you use a non-polar solvent like Chloroform or Acetone where the salt is insoluble, forcing it to precipitate for easy collection.

References & Grounding

  • Delépine Reaction Mechanics:

    • Source: Delépine, M. (1895).[2] "Sur l'hexaméthylène-amine". Bull.[1] Soc. Chim. Fr. 13: 352–361.[1][2]

    • Relevance: Foundational chemistry for primary amine synthesis preventing polyalkylation.[1]

  • Oxazole Synthesis (Cornforth/Robinson-Gabriel):

    • Source: Turchi, I. J., & Dewar, M. J. (1975). "Chemistry of Oxazoles". Chemical Reviews, 75(4), 389-437.[1]

    • Relevance: The definitive review on 2,5-disubstituted oxazole stability and synthesis.

  • Green Approaches to Oxazole Synthesis:

    • Source: Indian Journal of Pharmaceutical Sciences. (2021). "Recent Development and Green Approaches for Synthesis of Oxazole Derivatives".

    • Relevance: Modern catalytic improvements and solvent considerations.[1][3]

  • Purification of Water-Soluble Amines:

    • Source: MDPI Molecules.[1] "An Efficient Greener Approach for N-acylation of Amines in Water".

    • Relevance: Discusses extraction and handling of polar amine salts.

Sources

purification of crude 2-Ethyl-5-oxazolemethanamine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of crude 2-Ethyl-5-oxazolemethanamine via column chromatography. As a polar, basic amine, this compound presents specific difficulties when using standard silica gel chromatography. This document is structured to provide direct, actionable solutions to common problems through a troubleshooting guide, frequently asked questions, and detailed experimental protocols.

Section 1: Troubleshooting Guide

The purification of basic amines on standard silica gel is often complicated by strong interactions between the analyte and the acidic stationary phase, leading to poor separation and recovery.[1] This guide will help you diagnose and resolve these issues systematically.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common purification problems encountered with 2-Ethyl-5-oxazolemethanamine.

TroubleshootingWorkflow start Start: Analyze Crude Mixture by TLC problem Problem Observed: - Streaking / Tailing - Rf = 0 (Stuck at baseline) - Poor Resolution start->problem check_modifier Is a basic modifier (e.g., 1-2% TEA or NH4OH) present in the mobile phase? problem->check_modifier add_modifier Action: Add 1-2% Triethylamine (TEA) or 0.5-1% Ammonium Hydroxide to the mobile phase. Re-run TLC. check_modifier->add_modifier No check_separation Is separation from impurities now adequate (ΔRf > 0.2)? check_modifier->check_separation Yes add_modifier->problem Re-test proceed_column Solution: Proceed to column chromatography using the optimized mobile phase with the basic modifier. check_separation->proceed_column Yes optimize_polarity Action: Optimize mobile phase polarity. - Decrease polar solvent (e.g., MeOH) to increase separation. - Consider alternative solvents (e.g., EtOAc). check_separation->optimize_polarity No end Purification Method Optimized proceed_column->end check_again Re-evaluate TLC. Is separation adequate? optimize_polarity->check_again check_again->proceed_column Yes change_stationary_phase Advanced Solution: Change stationary phase. - Amine-functionalized silica - Basic or neutral alumina check_again->change_stationary_phase No change_stationary_phase->end

Sources

Technical Support Center: Synthesis of 2-Ethyl-5-oxazolemethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-5-oxazolemethanamine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experiments. The information is structured to explain the causality behind experimental choices and to provide self-validating protocols.

Introduction: A Plausible Synthetic Route

The synthesis of 2-Ethyl-5-oxazolemethanamine can be approached through a multi-step process. A common and logical pathway involves the formation of the oxazole core, followed by functionalization at the 5-position to introduce the aminomethyl group. This guide will focus on a three-step synthesis, highlighting potential pitfalls and their solutions at each stage.

Visualizing the Synthetic Pathway

The following diagram outlines the proposed synthetic route, which will be the basis for our troubleshooting guide.

Synthetic_Pathway cluster_0 Step 1: Oxazole Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination Propionamide Propionamide Step1_Product 2-Ethyl-5-(hydroxymethyl)oxazole Propionamide->Step1_Product  Cyclization/Dehydration 1_3_dihydroxyacetone 1,3-Dihydroxyacetone 1_3_dihydroxyacetone->Step1_Product Step2_Intermediate 2-Ethyl-5-(chloromethyl)oxazole Step1_Product->Step2_Intermediate  SOCl2 or similar Final_Product 2-Ethyl-5-oxazolemethanamine Step2_Intermediate->Final_Product  e.g., Gabriel Synthesis Troubleshooting_Amination Start Amination of 2-Ethyl-5-(chloromethyl)oxazole Problem Problem: Over-alkylation (Mixture of 1°, 2°, 3° amines) Start->Problem Solution_Header Solution: Use a protected amine equivalent Problem->Solution_Header Gabriel Gabriel Synthesis (Potassium Phthalimide) Solution_Header->Gabriel Azide Azide Reduction (NaN3 then reduction) Solution_Header->Azide Delepine Delépine Reaction (Hexamethylenetetramine) Solution_Header->Delepine Outcome Clean formation of primary amine Gabriel->Outcome Azide->Outcome Delepine->Outcome

optimizing reaction conditions for 2-Ethyl-5-oxazolemethanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: OX-Et-5AM-OPT Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary & Core Directive

Target Molecule: 2-Ethyl-5-oxazolemethanamine (CAS: 104505-82-4) Primary Challenge: The direct synthesis of 5-aminomethyl oxazoles is prone to polymerization and over-alkylation. Recommended Route: The Modified Cornforth/Gabriel Sequence . This route prioritizes regioselectivity and amine purity over atom economy, ensuring a scalable process for drug development applications.

The "Golden Path" Protocol:

  • Cyclization: Condensation of Propionamide with 1,3-Dichloroacetone to form 2-ethyl-5-(chloromethyl)oxazole.

  • Substitution: Nucleophilic attack using Potassium Phthalimide (Gabriel Synthesis) to prevent polyalkylation.

  • Deprotection: Hydrazinolysis to release the primary amine.

Visualizing the Workflow

The following diagram outlines the critical reaction pathway and decision gates for troubleshooting.

OxazoleSynthesis Start Propionamide + 1,3-Dichloroacetone Step1 Cyclization (100-110°C, Solvent-free or Toluene) Start->Step1 Inter1 Intermediate A: 2-Ethyl-5-(chloromethyl)oxazole Step1->Inter1 -H2O, -HCl Err1 Issue: Polymerization/Charring Step1->Err1 T > 120°C Step2 Gabriel Substitution (K-Phthalimide, DMF, 80°C) Inter1->Step2 Inter2 Intermediate B: Phthalimide Derivative Step2->Inter2 Err2 Issue: Bis-alkylation Step2->Err2 Direct NH3 used Step3 Hydrazinolysis (NH2NH2, EtOH, Reflux) Inter2->Step3 Product Target: 2-Ethyl-5-oxazolemethanamine Step3->Product

Caption: Figure 1. Optimized synthetic workflow for 2-Ethyl-5-oxazolemethanamine, highlighting critical failure points (red) and process steps (yellow/green).

Optimized Experimental Protocol

Phase 1: Construction of the Oxazole Core

Objective: Synthesis of 2-ethyl-5-(chloromethyl)oxazole.

The Logic: 1,3-Dichloroacetone is a bifunctional electrophile. By reacting it with propionamide, we drive a cyclodehydration. We avoid solvent if possible to maximize concentration, but toluene can be used to manage exotherms.

ParameterSpecificationRationale
Reagent A Propionamide (1.0 equiv)Provides the C2-ethyl and N atom.
Reagent B 1,3-Dichloroacetone (1.1 equiv)Provides C4/C5 and the chloromethyl handle. WARNING: Potent Lachrymator.
Temperature 100–110 °CSufficient to drive dehydration but below decomposition point of the chloro-ketone.
Time 2–4 HoursExtended heating promotes tar formation.

Protocol:

  • Mix Propionamide and 1,3-Dichloroacetone in a round-bottom flask.

  • Heat the melt to 100–110°C. The mixture will darken.

  • Critical Step: Monitor by TLC (Hexane/EtOAc).[1] Stop immediately upon consumption of amide.

  • Cool, dilute with water, and neutralize with saturated NaHCO₃ (Caution: Gas evolution).

  • Extract with DCM, dry over MgSO₄, and concentrate.

  • Purification: Vacuum distillation or flash chromatography (Silica, 10-20% EtOAc/Hexane).

Phase 2: The Gabriel Synthesis (Amination)

Objective: Conversion to the primary amine without secondary amine impurities.

The Logic: Direct reaction with ammonia often leads to the dimer (secondary amine) because the product is more nucleophilic than ammonia. The Phthalimide anion is a "controlled" nucleophile that reacts only once.

Protocol:

  • Dissolve 2-ethyl-5-(chloromethyl)oxazole (1.0 equiv) in dry DMF (0.5 M concentration).

  • Add Potassium Phthalimide (1.1 equiv).

  • Heat to 80°C for 4 hours. A white precipitate (KCl) will form.

  • Pour into ice water. The phthalimide intermediate usually precipitates as a solid. Filter and dry.[2]

Phase 3: Deprotection

Protocol:

  • Suspend the intermediate in Ethanol.

  • Add Hydrazine Hydrate (1.2 equiv).

  • Reflux for 2 hours. A white solid (phthalhydrazide) will separate.[1]

  • Cool, filter off the solid, and concentrate the filtrate.

  • Final Polish: Dissolve residue in dilute HCl, wash with ether (removes non-basic impurities), then basify the aqueous layer with NaOH and extract with DCM to obtain the pure free base.

Troubleshooting Guide & FAQs

Category: Reaction Failure (Phase 1)

Q: The reaction mixture turned into a black tar during cyclization. What happened?

  • Diagnosis: Thermal decomposition of 1,3-dichloroacetone.[2]

  • Fix:

    • Reduce Temperature: Do not exceed 110°C.

    • Use a Solvent: If running neat (solvent-free) is too aggressive, use Toluene or Xylene and use a Dean-Stark trap to remove water azeotropically. This clamps the temperature at the solvent's boiling point.

Q: I am isolating a significant amount of 4-chloromethyl isomer instead of the 5-isomer.

  • Scientific Insight: Regioselectivity in oxazole synthesis from

    
    -haloketones is governed by the mechanism. The Robinson-Gabriel type cyclization generally favors the 5-substituted oxazole when using 1,3-dichloroacetone because the nucleophilic attack of the amide oxygen prefers the most electrophilic carbon.
    
  • Correction: Ensure your Propionamide is dry. Water can hydrolyze the intermediate imine, scrambling the selectivity.

Category: Amination Issues (Phase 2 & 3)

Q: Why can't I just use aqueous ammonia to make the amine?

  • The Causality: The resulting 2-ethyl-5-oxazolemethanamine is a better nucleophile than ammonia. It will attack a second molecule of chloromethyl-oxazole, forming the dimer (Secondary Amine).

  • Solution: Stick to the Gabriel Synthesis (Phase 2). It guarantees 100% primary amine selectivity.

Q: My final product is water-soluble and I'm losing it during extraction.

  • The Fix: 2-Ethyl-5-oxazolemethanamine is a polar, low-molecular-weight amine.

    • Salting Out: Saturate your aqueous layer with NaCl before extraction.

    • Solvent Choice: Use CHCl₃/Isopropanol (3:1) instead of pure DCM or Ether for extraction.

    • Storage: Store as the Hydrochloride salt (precipitate from ether using HCl/Dioxane) for long-term stability. The free base absorbs CO₂ from the air.

Safety & Compliance (HSE)

  • 1,3-Dichloroacetone: Severe lachrymator (tear gas agent).[2]

    • Protocol: All weighing and transfers must occur in a functioning fume hood. Neutralize glassware with dilute NaOH before removing from the hood.

  • Hydrazine Hydrate: Carcinogen and highly toxic.

    • Protocol: Double-glove and use a bleach bath to quench waste.

References

  • General Oxazole Synthesis via Dichloroacetone

    • Source: Organic Syntheses, Coll. Vol. 3, p. 292 (1955).
    • Context: Preparation of 1,3-dichloroacetone and general reactivity with amides.
    • Link:

  • The Gabriel Synthesis Mechanism & Application

    • Source: Gibson, M.S. and Bradshaw, R.W. "The Gabriel Synthesis of Primary Amines.
    • Context: Prevention of over-alkyl
    • Link:

  • Oxazole Stability and Functionalization

    • Source: Palmer, D.C. "The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy." Wiley-Interscience.
    • Context: Comprehensive guide on the stability of the oxazole ring during acid/base hydrolysis steps.
    • Link:

Sources

troubleshooting guide for the synthesis of oxazole rings

[1][2]

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting & Optimization of Oxazole Ring Formation

Diagnostic & Method Selection

Start here. Most failures in oxazole synthesis stem from selecting a method incompatible with the desired substitution pattern or functional group tolerance.

Method Selector: Decision Matrix

Use this logic flow to confirm you are using the correct synthetic route for your target molecule.

OxazoleMethodSelectorStartTarget Oxazole Substitution?Sub55-Substituted (Mono)Start->Sub5R5 onlySub252,5-DisubstitutedStart->Sub25R2 + R5Sub2452,4,5-TrisubstitutedStart->Sub245R2 + R4 + R5VanLeusenVan Leusen Reaction(TosMIC + Aldehyde)Sub5->VanLeusenBest RouteRobGabRobinson-GabrielCyclodehydrationSub25->RobGabRobust/ClassicOxCyclOxidative Cyclization(Enamides + Cu/I2)Sub25->OxCyclMild ConditionsSub245->RobGabMost CommonCornforthCornforth Rearrangement(Oxazole-4-carbonyls)Sub245->CornforthIf 4-COORAcidSensitiveAcid Sensitive?RobGab->AcidSensitiveWipf Modification\n(PPh3/I2)Wipf Modification(PPh3/I2)AcidSensitive->Wipf Modification\n(PPh3/I2)YesClassic POCl3/H2SO4Classic POCl3/H2SO4AcidSensitive->Classic POCl3/H2SO4No

Figure 1: Decision matrix for selecting the optimal oxazole synthesis pathway based on substitution patterns and functional group sensitivity.

Troubleshooting Module: Robinson-Gabriel Cyclodehydration

Context: This is the most common route for 2,4,5-trisubstituted oxazoles but is notorious for harsh conditions. It involves the cyclodehydration of 2-acylamino-ketones.[1][2][3]

Common Failure Modes

Q: My reaction mixture turned into a black tar, and I recovered no product. What happened? A: This is "charring," typically caused by the classic dehydrating agents (



  • The Fix: Switch to the Wipf Modification or Burgess Reagent .

    • Wipf Modification: Uses

      
      . This proceeds under much milder conditions and avoids strong protic acids [1].
      
    • Burgess Reagent: (Methyl N-(triethylammoniumsulfonyl)carbamate) allows cyclization at neutral pH, often at lower temperatures [2].

Q: I see the starting material disappearing on TLC, but the mass spec shows a peak at M+18 relative to the product. Is this the intermediate? A: Yes. You are likely stuck at the hydroxy-oxazoline intermediate or the open-chain enol form. The dehydration step is the energy barrier.

  • The Fix:

    • Scavenge Water: If using acid catalysis, add molecular sieves or use an anhydride (e.g., TFAA) to shift the equilibrium.

    • Force Elimination: If using the Wipf protocol, ensure your base (

      
       or 
      
      
      ) is fresh and dry. The elimination of the oxy-phosphonium intermediate requires base assistance.
Data: Dehydrating Agent Comparison
AgentAcidityTemp (

C)
TolerancePrimary Risk

(conc)
Extreme0 - 100LowCharring/Sulfonation

High60 - 110Low-MedChlorination side-products

High0 - 25MedTrifluoroacetylation

(Wipf)
Mild25 - 40HighIodine scavenging required
Burgess ReagentNeutral50 - 70Very HighReagent cost/Shelf-life

Troubleshooting Module: Van Leusen Reaction

Context: The reaction of aldehydes with TosMIC (Tosylmethyl isocyanide) is the gold standard for 5-substituted oxazoles.

Q: My aldehyde is consumed, but I isolated an oxazoline (dihydro-oxazole) instead of the oxazole. A: The Van Leusen reaction proceeds in two distinct steps: (1) Aldol-type addition/cyclization to form the oxazoline, and (2) Elimination of

4
  • The Fix: The elimination step is base-dependent.

    • If using

      
      : Reflux longer. The elimination is slower than the initial cyclization.
      
    • If stuck: Add a stronger non-nucleophilic base like

      
       or 
      
      
      to force the elimination of the sulfonyl group [3].[4]

Q: I am trying to make a 4,5-disubstituted oxazole using TosMIC, but yields are <10%. A: Standard TosMIC is designed for 5-monosubstituted oxazoles. For 4,5-disubstitution, you must use


-substituted TosMIC
  • The Causality: The C4 proton on the oxazole ring comes from the methylene group of TosMIC. If that position is not substituted prior to cyclization (or via a specific multi-component variant), you will only get a proton at C4.

Troubleshooting Module: Oxidative Cyclization

Context: Cyclization of enamides using Copper(II) or Iodine.

Q: I am observing poor regioselectivity; I have a mixture of oxazole and other isomers. A: Regioselectivity in oxidative cyclization is dictated by the stability of the radical/cationic intermediate formed after oxidation of the enamide double bond.

  • The Fix:

    • Ensure you are using enamides (vinyl amides), not just simple amides mixed with alkynes, unless using a specific copper-catalyzed coupling protocol.

    • Switch solvent to Acetonitrile . It acts as a ligand for Copper species, stabilizing the intermediate and preventing non-specific radical polymerization [5].

Standardized Experimental Protocols

Protocol A: Wipf Modification (Mild Robinson-Gabriel)

Best for: Complex substrates, acid-sensitive groups, 2,4,5-trisubstituted oxazoles.

Reagents:

  • 2-Acylamino ketone (1.0 equiv)[3]

  • Triphenylphosphine (

    
    ) (2.0 equiv)
    
  • Iodine (

    
    ) (2.0 equiv)
    
  • Triethylamine (

    
    ) (4.0 equiv)
    
  • Solvent: Dry DCM (

    
    )
    

Step-by-Step:

  • Preparation: Dissolve

    
     (2.0 equiv) in dry DCM (0.1 M concentration relative to substrate).
    
  • Activation: Add

    
     (2.0 equiv) to the solution. Stir for 10 minutes until the iodine color fades/stabilizes and a precipitate (phosphonium salt) may form.
    
  • Neutralization: Add

    
     (4.0 equiv). The mixture may turn slightly turbid.
    
  • Addition: Add the 2-acylamino ketone (1.0 equiv) in one portion.

  • Reaction: Stir at room temperature. Monitor by TLC.[3][5][6] Reaction is typically complete in 1–4 hours.

    • Checkpoint: If reaction is slow, mild heating to 35°C is permissible.

  • Workup: Quench with saturated aqueous

    
     (to remove excess iodine). Extract with DCM.[3]
    
  • Purification: Flash chromatography. Note:

    
     (triphenylphosphine oxide) is a byproduct and can be difficult to separate. Use a gradient of Hexane:EtOAc.
    
Protocol B: Van Leusen Synthesis (5-Substituted)

Best for: 5-aryl/alkyl oxazoles from aldehydes.

Reagents:

  • Aldehyde (1.0 equiv)[6][7]

  • TosMIC (1.0 equiv)

  • 
     (3.0 equiv)
    
  • Solvent: Methanol (MeOH)[8]

Step-by-Step:

  • Mixing: Dissolve Aldehyde (1.0 equiv) and TosMIC (1.0 equiv) in MeOH (0.2 M).

  • Base Addition: Add

    
     (3.0 equiv) as a solid.
    
  • Reflux: Heat the mixture to reflux (65°C) for 2–4 hours.

    • Checkpoint: Monitor for the disappearance of the aldehyde. If an intermediate spot persists (oxazoline), continue refluxing.

  • Workup: Remove MeOH under reduced pressure. Resuspend residue in water and extract with EtOAc.[6]

  • Purification: Flash chromatography.

References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. [Link]

  • Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. XII. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-heteroatom double bonds. Synthesis of 1,3-oxazoles and 2-imidazolines. Tetrahedron Letters, 13(23), 2373–2376. [Link]

  • Pawar, V. G., et al. (2006). Ionic liquid promoted synthesis of 4,5-disubstituted oxazoles.[8][9][10] Tetrahedron Letters, 47(31), 5451-5453. [Link]

  • Wang, J., et al. (2012). Room Temperature Copper(II)-Catalyzed Oxidative Cyclization of Enamides to 2,5-Disubstituted Oxazoles via Vinylic C–H Functionalization.[11][12] The Journal of Organic Chemistry, 77(17), 7526–7537. [Link]

Technical Support Center: Purification of 2-Ethyl-5-oxazolemethanamine and Related Amino-Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the purification of 2-Ethyl-5-oxazolemethanamine. Recognizing that this specific molecule may be a novel compound in your synthesis pipeline, this document provides both specific troubleshooting advice and generalizable strategies applicable to other amino-oxazole derivatives. The methodologies outlined here are grounded in established chemical principles and aim to equip you with the expertise to overcome common purification challenges.

Understanding Potential Impurities

The first step in any successful purification is to anticipate the likely impurities based on the synthetic route. For oxazole syntheses, such as the Robinson-Gabriel or van Leusen reactions, common impurities may include:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could be α-acylamino ketones, aldehydes, or tosylmethyl isocyanides (TosMIC).[1][2][3]

  • Acyclic Intermediates: Incomplete cyclization can lead to the presence of open-chain precursors.

  • Side-Reaction Products: The synthesis of substituted oxazoles can sometimes yield regioisomers or products from undesired side reactions.

  • Degradation Products: The oxazole ring can be susceptible to cleavage under certain nucleophilic or oxidative conditions.[4] The primary amine of 2-Ethyl-5-oxazolemethanamine also presents a potential site for side reactions.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 2-Ethyl-5-oxazolemethanamine in a question-and-answer format.

My final product is an oil and will not crystallize. How can I obtain a solid?

This is a frequent challenge with amine-containing compounds, which can form stable oils.

Possible Causes:

  • Residual Solvent: Trace amounts of solvent can significantly inhibit crystallization.

  • Impurities: The presence of even small amounts of impurities can disrupt the formation of a crystal lattice.

  • Inherent Properties: The freebase form of the molecule may simply have a low melting point.

Solutions:

  • High-Vacuum Drying: Ensure all residual solvent is removed by drying the oil under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the desired compound is insoluble but the impurities are soluble. The mechanical action of scratching the flask with a glass rod can also initiate crystallization.

  • Recrystallization from Various Solvents: Systematically screen a range of solvents and solvent mixtures for recrystallization. A good starting point is to find a solvent in which your compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

Solvent SystemPolarityComments
Diethyl ether / HexanesLowGood for less polar compounds. The high volatility of ether can aid in rapid crystal formation.
Ethyl acetate / HeptaneMediumA versatile system for compounds of intermediate polarity.
Isopropanol / WaterHighUseful if your compound has some water solubility. The amine group may facilitate this.
AcetonitrileHighCan be a good choice for polar compounds that are difficult to crystallize from other solvents.
  • Salt Formation: Converting the basic amine to a salt (e.g., hydrochloride or tartrate) often results in a more crystalline and stable solid. This can be achieved by dissolving the freebase in a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of the corresponding acid (e.g., HCl in ether).

After column chromatography, I still see multiple spots on my TLC or a broad peak in my HPLC. What should I do?

This indicates that the chosen chromatographic method is not effectively separating your compound from impurities.

Possible Causes:

  • Co-eluting Impurities: An impurity may have a similar polarity to your product, causing it to elude at the same time.

  • On-Column Degradation: The silica gel (which is acidic) or alumina may be causing your compound to degrade during chromatography.

  • Inappropriate Solvent System: The mobile phase may not have the correct polarity to achieve good separation.

Solutions:

  • Optimize Column Chromatography:

    • Solvent System: Systematically vary the polarity of your mobile phase. A common approach for amines is to add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent to prevent tailing on silica gel.

    • Stationary Phase: If silica gel is causing degradation, consider using a less acidic stationary phase like neutral alumina or a bonded phase like C18 for reverse-phase chromatography.[5]

  • Acid-Base Extraction: Utilize the basicity of the amine to perform a liquid-liquid extraction. This is a powerful technique for separating basic compounds from neutral or acidic impurities.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[6]

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 2-Ethyl-5-oxazolemethanamine will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer containing impurities can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the solution is basic (confirm with pH paper). This will deprotonate your amine, causing it to precipitate or form an oil.

  • Re-extraction: Extract the basified aqueous layer with fresh organic solvent. Your purified compound will now be in the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified freebase.

PurificationWorkflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction  Remove acidic/ neutral impurities Column Column Chromatography Extraction->Column  Separate by polarity Recrystallization Recrystallization/Salt Formation Column->Recrystallization  Final Polish Pure Pure Product Recrystallization->Pure

Caption: General purification workflow for 2-Ethyl-5-oxazolemethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques for assessing the purity of 2-Ethyl-5-oxazolemethanamine?

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying purity and detecting non-volatile impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any proton- or carbon-containing impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help in identifying impurities.

Sample Protocol: HPLC Purity Analysis

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

  • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water.[7]

Q2: How should I store 2-Ethyl-5-oxazolemethanamine?

Given the presence of a primary amine and an oxazole ring, proper storage is crucial to prevent degradation. It is recommended to store the compound:

  • Cold: At or below 4°C.

  • Under an Inert Atmosphere: To prevent oxidation, store under nitrogen or argon.

  • Protected from Light: Use an amber vial to prevent photochemical degradation.

Q3: Is it better to purify and store the compound as a free base or as a salt?

This depends on the intended application and the properties of the compound.

  • Free Base:

    • Pros: Directly usable in many reactions, avoids introducing counter-ions.

    • Cons: May be an oil, potentially less stable, can be prone to oxidation.

  • Salt (e.g., Hydrochloride):

    • Pros: Generally more crystalline, higher melting point, often more stable for long-term storage.

    • Cons: May need to be neutralized before use in certain reactions, higher molecular weight.

For long-term storage, converting a portion of your purified free base to a stable salt is often a good practice.

References

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC. (2026).
  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC.
  • (PDF) Synthesis and Characterizations of ethyl(2Z)-2-(Aryl)-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[5][8]thiazolo[3,2-a]pyrimidine-6-carboxylate - Academia.edu. Available at:

  • Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives - NIH.
  • US5118815A - Method for crystallization of amino acids - Google Patents.
  • Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline.
  • A Comparative Guide to Assessing the Purity of Synthesized Ethyl (2Z)-2-cyano-2-methoxyiminoacetate - Benchchem.
  • 5-ethyl-2-methylpyridine - Organic Syntheses Procedure.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar.
  • Oxazole - Wikipedia.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. (2020).
  • Recyclization of 5‐Amino‐ oxazoles as a Route to new Functionalized Heterocycles (Developments of V.P. Kukhar Institute of Bioorganic Chemistry and Petrochemistry of the NAS of Ukraine) | Request PDF - ResearchGate.
  • Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates - Google Patents.
  • Synthetic approaches for oxazole derivatives: A review - ResearchGate. (2021).
  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - ResearchGate. (2025).
  • Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed. (2017).
  • Recyclization of 5-Amino- oxazoles as a Route to new Functionalized Heterocycles (Developments of V.P. Kukhar Institute of Bioorganic Chemistry and Petrochemistry of the NAS of Ukraine) - PubMed. (2023).
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. (2020).
  • A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids | Organic Letters - ACS Publications.
  • NEW OXAZOLE TO OXAZOLE RECYCLIZATION - Chemistry of Heterocyclic Compounds. (2023).

Sources

preventing decomposition of 2-Ethyl-5-oxazolemethanamine during workup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isolating 2-Ethyl-5-oxazolemethanamine

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 2-Ethyl-5-oxazolemethanamine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The unique bifunctional nature of this molecule, containing both a basic primary amine and a pH-sensitive oxazole ring, presents specific challenges during reaction workup and purification. This guide provides in-depth, field-proven insights and protocols to help you navigate these challenges, ensuring high yield and purity of your final product.

Our approach is rooted in understanding the underlying chemical principles. We will explore the causality behind common decomposition pathways and provide robust, self-validating protocols to prevent them.

Troubleshooting Guide: Common Workup Issues

This section addresses the most frequent problems encountered during the isolation of 2-Ethyl-5-oxazolemethanamine in a direct question-and-answer format.

Question 1: I'm observing significant product loss and unidentifiable polar impurities after performing a standard acidic wash (e.g., with 1M HCl). Why is this happening?

Answer: This is the most common pitfall and stems from the conflicting properties of the molecule's two functional groups. While the primary amine (pKa of conjugate acid ≈ 10-11) is readily protonated by strong acids to form a water-soluble ammonium salt, the oxazole ring is simultaneously susceptible to acid-catalyzed hydrolysis.[1][2]

The Core Problem: Acid-Catalyzed Oxazole Decomposition

The oxazole ring, while aromatic, is a weak base with a conjugate acid pKa of approximately 0.8.[3] In the presence of strong aqueous acids like HCl or H₂SO₄, the ring can be protonated, which activates it towards nucleophilic attack by water. This leads to irreversible ring-opening, forming various degradation products and resulting in significant yield loss. Such reactions are often faster at higher temperatures and with prolonged exposure.[2][4]

Acid_Decomposition cluster_0 Organic Phase cluster_1 Aqueous Acid Phase (e.g., 1M HCl) A 2-Ethyl-5-oxazolemethanamine (Product) B Protonated Amine (Water Soluble Salt) A->B Protonation (Desired) C Acid-Catalyzed Ring Opening B->C Prolonged Exposure Low pH D Degradation Products (e.g., Hydrolyzed Amide) C->D

Caption: Acid-catalyzed decomposition pathway of 2-Ethyl-5-oxazolemethanamine.

Recommended Solutions:

  • Avoid Strong Acidic Washes: Do not use mineral acids (HCl, H₂SO₄) for extraction.

  • Use a Mild Biphasic System: To remove non-polar impurities, dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate, DCM) and wash with brine (saturated NaCl solution). The neutral pH of brine will not protonate the amine but will help remove water-soluble byproducts.

  • Employ a Buffered or Weak Acid System (If Necessary): If an acidic extraction is absolutely required to remove stubborn basic impurities, use a buffered solution or a very dilute weak organic acid. Perform the extraction rapidly at low temperatures (0-5 °C).

ReagentpH Range (Approx.)TemperatureRecommendation
1M HCl< 1Room Temp.Not Recommended
10% Citric Acid2-30-5 °CUse with caution, minimize contact time
Saturated NH₄Cl4.5-5.50-5 °CAcceptable for brief washes
Brine (Sat. NaCl)~7Room Temp.Highly Recommended
Question 2: My isolated product is a dark brown oil, even after chromatography. What causes this discoloration and how can I prevent it?

Answer: The discoloration is a classic indicator of amine oxidation. The primary aminomethyl group, particularly in its free base form, is susceptible to air oxidation. This process can be accelerated by the presence of trace metal ions, light, and elevated temperatures during solvent evaporation.

Recommended Solutions:

  • Work Under an Inert Atmosphere: During the final stages of the workup (after basification) and during solvent removal, maintain an inert atmosphere of nitrogen or argon.

  • Use De-gassed Solvents: Solvents can contain dissolved oxygen. De-gas all aqueous and organic solvents used in the workup by bubbling nitrogen or argon through them for 15-20 minutes prior to use.

  • Perform a Sulfite Wash: Before extraction of the free base, consider washing the organic layer with a freshly prepared 5-10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃). These are antioxidants that can quench peroxides and other oxidizing species.

  • Minimize Heat: Concentrate the final product solution under reduced pressure at a low temperature (<35 °C).

Question 3: How can I effectively remove acidic impurities (like unreacted carboxylic acids) without risking product decomposition?

Answer: A basic wash is necessary, but using strong bases like sodium hydroxide (NaOH) can be risky. While the oxazole ring is more resilient to bases than acids, very strong bases can potentially deprotonate the C2 position of the oxazole, leading to a ring-opening equilibrium.[3][5]

Recommended Protocol: Mild Basic Wash

A saturated aqueous solution of sodium bicarbonate (NaHCO₃, pH ≈ 8.5) or a 5-10% solution of potassium carbonate (K₂CO₃, pH ≈ 11-11.5) is ideal. These are strong enough to deprotonate and extract common acidic impurities but are not aggressive enough to cause significant oxazole decomposition.

Workup_Flowchart start Crude Reaction Mixture dilute Dilute with Ethyl Acetate start->dilute wash_acidic Wash with 5% K₂CO₃ (aq) (Removes Acidic Impurities) dilute->wash_acidic wash_brine Wash with Brine (Removes Aqueous Residue) wash_acidic->wash_brine dry Dry Organic Layer (Na₂SO₄ or MgSO₄) wash_brine->dry filter_concentrate Filter & Concentrate (In Vacuo, <35°C) dry->filter_concentrate purify Purify by Chromatography (If Needed) filter_concentrate->purify end Pure Product purify->end

Caption: Recommended workflow for a mild, non-acidic workup.

Frequently Asked Questions (FAQs)

  • Q1: What is the ideal pH range for handling aqueous solutions of 2-Ethyl-5-oxazolemethanamine?

    • For stability, it is best to handle the compound in a pH range of 7.0 to 9.5 . In this range, the oxazole ring is stable, and the amine is primarily in its free base form, allowing for extraction into organic solvents. Avoid pH levels below 4.

  • Q2: What are the best practices for long-term storage?

    • Store the purified compound as a solid salt (e.g., hydrochloride or tartrate salt) if possible. If it must be stored as the free base, keep it in a sealed vial under an argon atmosphere at low temperatures (-20 °C) and protected from light.

  • Q3: Which analytical techniques are best for assessing purity and detecting decomposition?

    • ¹H NMR: Look for the disappearance of the characteristic oxazole ring protons and the appearance of broad amide N-H signals, which indicate ring-opening.

    • LC-MS: This is the most effective technique. Develop a method to track the parent mass ion. Decomposition products will appear as new peaks, often with masses corresponding to the addition of a water molecule (M+18).

Experimental Protocols

Protocol A: Recommended General Workup Procedure

This protocol is designed to avoid both acidic and strongly basic conditions.

  • Quenching: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Dilution: Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate, 5-10 volumes) and an equal volume of de-gassed water.

  • Basic Wash: Transfer the biphasic mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake gently and separate the layers. This step removes acidic byproducts.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure, ensuring the bath temperature does not exceed 35 °C.

  • Purification: If necessary, purify the resulting crude material by flash column chromatography using a silica gel column eluted with a gradient of methanol in dichloromethane (DCM), often with 0.5-1% triethylamine (TEA) added to the mobile phase to prevent streaking of the amine on the silica.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]]

  • Wikipedia. (2023). Oxazole. Retrieved from [Link]3]

  • Li, J. J., & Johnson, D. S. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1644. Retrieved from [Link]]

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. Retrieved from [Link]]

  • Reusch, W. (2013). Amine Reactivity. Michigan State University Department of Chemistry. Retrieved from [Link]1]

  • Centurion University of Technology and Management. (n.d.). Oxazole.pdf. CUTM Courseware. Retrieved from [Link]5]

  • Dobado, J. A. (2022). Oxazoles and thiazoles. Chemistry Online. Retrieved from [Link]4]

  • Chem Eazy. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. Retrieved from [Link]2]

Sources

dealing with regioisomer formation in oxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Navigating Regioisomer Formation

Welcome to the technical support center for oxazole synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to address one of the most common challenges in this area: the formation of regioisomers. This guide is structured to help you understand the root causes of poor regioselectivity and to provide actionable troubleshooting strategies and reliable protocols.

Introduction: The Challenge of Regioselectivity

The oxazole ring is a valuable scaffold in medicinal chemistry and natural product synthesis.[1][2] However, many classical synthetic routes can yield mixtures of regioisomers, complicating purification and reducing the overall yield of the desired product. This guide will focus on understanding and controlling these outcomes, particularly in common synthetic pathways.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding regioisomer formation during oxazole synthesis.

Q1: Which synthetic methods are most prone to producing regioisomeric mixtures?

The most notable example is the Robinson-Gabriel synthesis and its variations.[3][4] This method involves the cyclodehydration of a 2-acylamino-ketone.[3][5] If the starting material is unsymmetrical, two different enol or enolate intermediates can form, leading to two distinct cyclization pathways and, consequently, a mixture of oxazole regioisomers. For instance, the cyclization of an N-acylamino ketone can proceed via two different enolizations, leading to isomeric products.

Q2: What is the Cornforth rearrangement, and how does it affect my product distribution?

The Cornforth rearrangement is a thermal rearrangement of 4-acyloxazoles where the acyl group at the C4 position and the substituent at the C5 position exchange places.[6] This process proceeds through a nitrile ylide intermediate formed by a pericyclic ring opening.[6][7] If your reaction conditions are harsh enough (e.g., high temperatures), you may observe the formation of an unexpected regioisomer, which is not a direct product of the initial cyclization but rather a result of this subsequent rearrangement.[7] This is a critical consideration when planning high-temperature reactions or purifications via distillation.

Q3: Are there "regioselective-by-design" methods for synthesizing oxazoles?

Yes. Modern synthetic chemistry offers several highly regioselective methods that largely bypass the issue of isomer formation. A prime example is the Van Leusen oxazole synthesis .[8][9] This reaction uses tosylmethyl isocyanide (TosMIC) and an aldehyde to reliably produce 5-substituted oxazoles.[10][11][12] The mechanism involves a [3+2] cycloaddition that unambiguously defines the final substitution pattern.[12] Similarly, metal-catalyzed methods, including those using palladium, copper, or gold, have been developed for the regioselective synthesis or functionalization of oxazoles.[10][13][14]

Troubleshooting Guide: Addressing Regioisomer Formation

This section provides a structured approach to diagnosing and solving regioselectivity issues in your experiments.

Workflow for Troubleshooting Poor Regioselectivity

G start Observation: Mixture of Regioisomers Detected (e.g., by NMR, LC-MS) q1 Which synthetic route was used? start->q1 rob_gab Robinson-Gabriel or related cyclodehydration q1->rob_gab Robinson-Gabriel other Other (e.g., thermal reaction) q1->other Other cause1 Potential Cause: Ambiguous Enolization Pathway rob_gab->cause1 cause2 Potential Cause: Cornforth Rearrangement other->cause2 sol1 Solution A: Change Dehydrating Agent (See Table 1) cause1->sol1 sol2 Solution B: Use a Regioselective Protocol (e.g., Van Leusen, Wipf Modification) cause1->sol2 sol3 Solution C: Reduce Reaction Temperature and/or Time cause2->sol3

Caption: Troubleshooting decision tree for regioisomer formation.

Scenario 1: My Robinson-Gabriel synthesis yields a nearly 1:1 mixture of isomers.
  • Causality: This outcome strongly suggests that the two possible enolization pathways of your 2-acylamino-ketone intermediate are occurring at similar rates. Strong acids like sulfuric acid often promote this lack of selectivity.[15]

  • Actionable Solution: Modify the cyclodehydrating agent. Different reagents can favor one cyclization mechanism over another, thereby improving regioselectivity. Phosphorus-based reagents are particularly effective.

Table 1: Effect of Dehydrating Agents on Regioselectivity
Dehydrating AgentTypical ConditionsMechanism InsightExpected Outcome on Regioselectivity
Sulfuric Acid (H₂SO₄)Conc. H₂SO₄, heatPromotes acid-catalyzed enolization, often leading to mixtures if the substrate is unsymmetrical.[3]Often Poor
Phosphorus Pentoxide (P₂O₅)Reflux in toluene or xyleneActs as a powerful dehydrating agent.Moderate to Good
Phosphorus Oxychloride (POCl₃)Pyridine or DMF, 0 °C to refluxCan favor the formation of a specific enol ether intermediate, leading to improved selectivity.[5]Good
Triphenylphosphine (PPh₃) / I₂Triethylamine (TEA), CH₂Cl₂ or CH₃CNForms a phosphonium intermediate that facilitates selective cyclization; often used in Wipf's modification.[3]Excellent
Burgess ReagentTHF, refluxA mild dehydrating agent that proceeds via an inner-sphere mechanism, often enhancing selectivity.Excellent
Scenario 2: I isolated an unexpected isomer after heating my reaction mixture for an extended period.
  • Causality: This is a classic sign of the Cornforth rearrangement, especially if your target molecule is a 4-acyloxazole.[6][7] The thermal energy supplied to the system was sufficient to overcome the activation barrier for the rearrangement.

  • Actionable Solution: Optimize your reaction conditions to be milder.

    • Lower the Temperature: Screen the reaction at lower temperatures, even if it requires longer reaction times.

    • Use Microwave Irradiation: Microwave-assisted synthesis can sometimes promote rapid reaction rates at lower bulk temperatures, potentially avoiding thermally induced rearrangements.[10]

Key Experimental Protocols

Here are detailed, step-by-step protocols for highly regioselective oxazole syntheses.

Protocol 1: Van Leusen Synthesis of a 5-Substituted Oxazole

This method is exemplary for its high regioselectivity in forming 5-substituted oxazoles from aldehydes.[11][12]

G cluster_0 Van Leusen Protocol A 1. Dissolve aldehyde (1.0 eq) and TosMIC (1.1 eq) in MeOH. B 2. Add K₂CO₃ (2.0 eq) to the stirring solution. A->B C 3. Heat mixture to reflux (e.g., 65 °C) for 2-4 h. B->C D 4. Monitor reaction by TLC. C->D E 5. Cool to RT, remove solvent under reduced pressure. D->E F 6. Purify via recrystallization or column chromatography. E->F

Sources

Validation & Comparative

comparison of synthesis methods for 2-Ethyl-5-oxazolemethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis methods for 2-Ethyl-5-oxazolemethanamine (CAS 1206982-50-4), a critical heterocyclic intermediate used in the development of kinase inhibitors and other pharmaceutical agents.[1]

The guide prioritizes regiochemical fidelity—ensuring the amino group is correctly positioned at C5—and scalability.

Executive Summary & Strategic Analysis

2-Ethyl-5-oxazolemethanamine is a 2,5-disubstituted oxazole featuring a primary aminomethyl group at the 5-position and an ethyl group at the 2-position.[1] Synthesizing this specific isomer presents a regiochemical challenge: standard Hantzsch cyclizations often favor the 4-isomer, while radical functionalization carries the risk of side-chain competition.[1]

This guide evaluates three distinct synthetic pathways, ranking them by regiocontrol , scalability , and operational complexity .

FeatureMethod A: The "Formylation" Route Method B: The "Carboxylate" Route Method C: The "Functionalization" Route
Core Strategy Vilsmeier-Haack formylation of 2-ethyloxazoleCyclization of propionamide with

-halo-

-ketoester
Radical bromination of 2-ethyl-5-methyloxazole
Key Intermediate 2-Ethyl-5-oxazolecarboxaldehydeEthyl 2-ethyl-5-oxazolecarboxylate2-Ethyl-5-(bromomethyl)oxazole
Regiocontrol Excellent (Electrophilic substitution favors C5)High (Dictated by precursor structure)Moderate (Competition with C2-ethyl group)
Scalability High (Industrial standard)Moderate (Precursor stability issues)Low (Purification required)
Step Count 4 Steps4 Steps3 Steps
Recommendation Primary Choice for Purity Alternative for Ester Intermediates Not Recommended for Scale-up

Deep Dive: Method A (The Vilsmeier-Haack Route)

Status: Recommended for High-Purity Synthesis[1]

This pathway relies on the robust construction of the oxazole ring followed by selective C5-functionalization. It avoids the ambiguity of cyclization regiochemistry by installing the carbon scaffold first.

Mechanistic Logic
  • Ring Construction: Propionitrile reacts with ethanolamine to form the oxazoline, which is oxidized to 2-ethyloxazole .

  • Regioselective Formylation: Oxazoles are electron-rich heterocycles.[1] The C5 position is the most nucleophilic site (highest HOMO coefficient), making it highly susceptible to electrophilic aromatic substitution (SEAr) via the Vilsmeier reagent.

  • Reductive Amination: The resulting aldehyde is cleanly converted to the amine.

Experimental Protocol
Step 1: Synthesis of 2-Ethyl-2-oxazoline
  • Reagents: Propionitrile (1.0 equiv), Ethanolamine (1.2 equiv), Zinc Chloride (ZnCl

    
    , cat. 0.05 equiv).
    
  • Procedure:

    • Combine propionitrile and ethanolamine in a flask with catalytic ZnCl

      
      .
      
    • Reflux at 130–140 °C for 24–36 hours until ammonia evolution ceases.

    • Distill the product directly from the reaction mixture under reduced pressure.

    • Yield: ~85–90% (Colorless liquid).

Step 2: Oxidation to 2-Ethyloxazole
  • Reagents: 2-Ethyl-2-oxazoline, Nickel Peroxide (NiO

    
    ) or MnO
    
    
    
    (activated), Benzene or Chlorobenzene.[1]
  • Procedure:

    • Suspend activated MnO

      
       (10 equiv) in a solution of oxazoline in benzene.
      
    • Reflux with a Dean-Stark trap to remove water (if applicable) for 12 hours.

    • Filter through a Celite pad to remove oxides.

    • Concentrate and distill.

    • Yield: ~70–80%.

Step 3: Vilsmeier-Haack Formylation
  • Reagents: POCl

    
     (1.1 equiv), DMF (1.2 equiv), 2-Ethyloxazole (1.0 equiv).
    
  • Procedure:

    • Preparation of Vilsmeier Reagent: Add POCl

      
       dropwise to DMF at 0 °C under N
      
      
      
      . Stir for 30 min to form the chloroiminium salt (white precipitate may form).
    • Addition: Add 2-ethyloxazole dropwise to the reagent at 0 °C.

    • Reaction: Heat to 80–100 °C for 4–6 hours. (Monitor by TLC/LCMS for disappearance of oxazole).

    • Hydrolysis: Pour the mixture onto crushed ice/sodium acetate solution. Stir vigorously to hydrolyze the iminium intermediate.

    • Isolation: Extract with Ethyl Acetate (3x), wash with NaHCO

      
      , dry, and concentrate.
      
    • Product: 2-Ethyl-5-oxazolecarboxaldehyde .

Step 4: Reductive Amination
  • Reagents: 2-Ethyl-5-oxazolecarboxaldehyde, Ammonium Acetate (10 equiv), NaBH

    
    CN (1.5 equiv), Methanol.[1]
    
  • Procedure:

    • Dissolve aldehyde and NH

      
      OAc in dry MeOH. Stir for 2 hours to form the imine.
      
    • Add NaBH

      
      CN portion-wise.
      
    • Stir at RT for 12 hours.

    • Quench with dilute HCl (to pH 2) to decompose borate complexes, then basify with NaOH to pH 10.

    • Extract with DCM.

    • Product: 2-Ethyl-5-oxazolemethanamine .

Deep Dive: Method B (The Carboxylate Route)

Status: Viable Alternative

This method constructs the oxazole ring with the C5-carbon already in the oxidation state of a carboxylate. It requires Ethyl 2-chloro-3-oxopropanoate (formyl chloroacetate), which directs the cyclization to place the ester at C5.[1]

Mechanistic Logic
  • Cyclization: The amide oxygen of propionamide attacks the aldehyde (C3) of the ketoester, followed by the amide nitrogen displacing the chloride (C2). This specific sequence ensures the ester group ends up at position 5.

  • Contrast with Hantzsch: Standard Hantzsch synthesis using 1,3-dichloroacetone typically places the substituent at C4.[1] Using the formyl-chloroester is crucial for C5 selectivity.[1]

Experimental Protocol
Step 1: Cyclization to Ethyl 2-ethyl-5-oxazolecarboxylate
  • Reagents: Propionamide (1.0 equiv), Ethyl 2-chloro-3-oxopropanoate (1.1 equiv), CaCO

    
     (1.5 equiv) or Ethanol/Reflux.[1]
    
  • Procedure:

    • Dissolve propionamide and the chloro-ester in Ethanol.[1]

    • Reflux for 6–8 hours.

    • Evaporate solvent and partition between water/EtOAc.

    • Purify via column chromatography (Hexane/EtOAc).

    • Note: Ensure the starting material is the aldehyde derivative (3-oxo), not the ketone, to guarantee C5 placement.

Step 2: Reduction to Alcohol
  • Reagents: LiAlH

    
     (0.75 equiv) in THF.
    
  • Procedure:

    • Add ester solution to LiAlH

      
       suspension at 0 °C.
      
    • Stir 1 hour. Quench via Fieser method.

    • Product: (2-Ethyl-5-oxazolyl)methanol .

Step 3: Conversion to Amine
  • Method: Mesylation followed by Azidation and Staudinger Reduction.

    • Mesylation: MsCl, Et

      
      N, DCM, 0 °C.
      
    • Azidation: NaN

      
      , DMF, 60 °C.
      
    • Reduction: PPh

      
      , THF/H
      
      
      
      O (Staudinger) or H
      
      
      /Pd-C.

Visual Analysis of Pathways

The following diagram illustrates the two primary pathways, highlighting the critical divergence in strategy: Method A builds the scaffold then functionalizes, while Method B incorporates the functionality during ring closure.

SynthesisComparison cluster_0 Method A: Vilsmeier Route (Recommended) cluster_1 Method B: Carboxylate Route Propionitrile Propionitrile (Starting Material) Oxazoline 2-Ethyl-2-oxazoline Propionitrile->Oxazoline Ethanolamine ZnCl2, Reflux Propionamide Propionamide (Starting Material) Ester Ethyl 2-ethyl-5- oxazolecarboxylate Propionamide->Ester Cyclization w/ ChloroEster Oxazole 2-Ethyloxazole Oxazoline->Oxazole Oxidation (MnO2 or NiO2) Aldehyde 2-Ethyl-5-oxazole- carboxaldehyde Oxazole->Aldehyde Vilsmeier-Haack (POCl3/DMF) Target 2-Ethyl-5-oxazolemethanamine (Target) Aldehyde->Target Reductive Amination (NH4OAc, NaBH3CN) ChloroEster Ethyl 2-chloro- 3-oxopropanoate ChloroEster->Ester Alcohol (2-Ethyl-5-oxazolyl) methanol Ester->Alcohol LiAlH4 Red. Alcohol->Target 1. MsCl 2. NaN3 3. Reduction

Caption: Comparison of the Vilsmeier-Haack Route (Method A) and the Carboxylate Cyclization Route (Method B). Method A offers higher regiocertainty for the 5-position.[1]

Critical Analysis & Troubleshooting

Regioselectivity Warning
  • The Hantzsch Trap: A common error is attempting to react Propionamide with 1,3-dichloroacetone .[1] While this reaction works, it predominantly yields 2-ethyl-4-(chloromethyl)oxazole .[1] The symmetry of the ketone directs the substituent to the 4-position. Do not use this route if the 5-isomer is required.

  • Bromination Risks: Method C (Bromination of 2-ethyl-5-methyloxazole) is not detailed above because the ethyl group at C2 has benzylic-like protons that compete with the C5-methyl group for radical bromination (NBS).[1] This leads to inseparable mixtures of C2-bromoethyl and C5-bromomethyl isomers.[1]

Safety Considerations
  • Vilsmeier Reagent: The intermediate chloroiminium salt is moisture-sensitive and corrosive.[1] Quenching requires care to avoid violent exotherms.

  • Azides: If using Method B (via Azide), ensure low carbon-to-nitrogen ratios are managed safely.[1] Do not concentrate azide solutions to dryness.

References

  • Vilsmeier-Haack Reaction on Oxazoles

    • Detailed mechanism and applic
    • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[2][3][4][5][6] Comprehensive Organic Synthesis, 2, 777-794.[1]

  • Synthesis of 2-Substituted Oxazoles (Oxazoline Route)

    • Standard industrial protocol for converting nitriles to oxazoles via oxazolines.
    • Wipf, P. (2005). Synthetic Applications of Oxazoles. Chemical Reviews, 105(12), 4379-4430.[1]

  • Electro-photochemical Synthesis (Modern Alternative)

    • Recent "Green" method using diazoesters and nitriles (Method B variant).
    • RSC (2023).[2] Unveiling catalyst-free electro-photochemical reactivity of aryl diazoesters. Chemical Science.

Sources

A Comparative Guide to Analytical Method Validation for 2-Ethyl-5-oxazolemethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of analytical methods for 2-Ethyl-5-oxazolemethanamine, a critical process in drug development and quality control. As researchers, scientists, and drug development professionals, ensuring that an analytical method is suitable for its intended purpose is paramount for regulatory compliance and the assurance of product quality and safety. This document offers an in-depth comparison of potential analytical methodologies and presents a detailed, field-proven protocol for the validation of a selected method, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction: The Analytical Imperative for 2-Ethyl-5-oxazolemethanamine

2-Ethyl-5-oxazolemethanamine, as a potentially crucial intermediate or impurity in pharmaceutical manufacturing, demands precise and reliable quantification. The validation of its analytical method is not merely a procedural step but a foundational element that ensures data integrity throughout the drug development lifecycle. The objective of this validation is to demonstrate, with a high degree of assurance, that the analytical procedure is fit for its intended purpose.[5][6] This guide will focus on a common and robust analytical technique, High-Performance Liquid Chromatography (HPLC), for the quantification of this compound. HPLC is often the gold standard for impurity analysis due to its high precision, sensitivity, and resolving power.[7][8]

Method Selection: A Rationale-Driven Approach

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended application of the method. For a small organic molecule like 2-Ethyl-5-oxazolemethanamine, which contains a heteroaromatic oxazole ring, it is predicted to possess a UV chromophore, making it an ideal candidate for HPLC with UV detection.

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Rationale:

  • Specificity: The inherent separating power of HPLC allows for the resolution of 2-Ethyl-5-oxazolemethanamine from other potential impurities and degradation products.

  • Sensitivity: UV detection provides the necessary sensitivity to quantify the analyte at low concentrations, which is crucial for impurity profiling.

  • Versatility: RP-HPLC is a versatile technique compatible with a wide range of small organic molecules.

  • Cost-Effectiveness: Compared to more complex techniques, HPLC-UV offers a balance of performance and operational cost.[7]

Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale:

  • Enhanced Specificity: LC-MS provides mass-to-charge ratio information, offering an orthogonal detection mechanism that can confirm the identity of the analyte and resolve co-eluting peaks.

  • Higher Sensitivity: For trace-level analysis, LC-MS can offer significantly lower detection limits than UV detection.

  • Structural Information: Mass spectrometry can aid in the structural elucidation of unknown impurities.

Comparison Summary:

FeatureRP-HPLC-UVLC-MS
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass analysis.
Specificity Good, based on retention time.Excellent, based on retention time and mass-to-charge ratio.
Sensitivity Good (ng range).Excellent (pg-fg range).
Cost Lower capital and operational cost.Higher capital and operational cost.
Complexity Simpler operation and maintenance.More complex operation and maintenance.
Application Routine QC, content uniformity, impurity quantification.Trace analysis, impurity identification, structural elucidation.

For the purpose of this guide, we will focus on the validation of a robust RP-HPLC-UV method, as it represents the most common and practical approach for routine quality control.

The Validation Workflow: A Visual Overview

The validation process follows a structured workflow to ensure all critical parameters are assessed.

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting Dev Method Development Proto Validation Protocol Dev->Proto Defines Spec Specificity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy Proto->Acc Prec Precision Proto->Prec LOD_LOQ LOD & LOQ Proto->LOD_LOQ Robust Robustness Proto->Robust Report Validation Report Acc->Report

Caption: High-level workflow for analytical method validation.

Detailed Validation Protocol & Experimental Data

The following sections detail the experimental protocols for each validation parameter as per ICH Q2(R1) guidelines.[1][9] Hypothetical experimental data is provided to illustrate expected outcomes.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Experimental Protocol:

  • Prepare a solution of 2-Ethyl-5-oxazolemethanamine standard.

  • Prepare a placebo solution (all matrix components except the analyte).

  • Spike the placebo solution with the analyte and known potential impurities.

  • Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Analyze all samples by the proposed HPLC method.

  • Assess peak purity of the analyte in the presence of other components using a photodiode array (PDA) detector.

Acceptance Criteria:

  • The analyte peak should be well-resolved from all other peaks (resolution > 2.0).

  • The placebo solution should show no interfering peaks at the retention time of the analyte.

  • Peak purity analysis should indicate that the analyte peak is spectrally homogeneous.

Linearity and Range

Objective: To demonstrate that the analytical procedure's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a stock solution of 2-Ethyl-5-oxazolemethanamine.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • Visual inspection of the plot should confirm a linear relationship.

Hypothetical Data:

Concentration (µg/mL)Mean Peak Area
5.0125,430
7.5188,145
10.0250,860
12.5313,575
15.0376,290
Regression Analysis Result
Correlation Coefficient (r²) 0.9998
Slope 25080
Y-Intercept 150
Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percentage recovery should be within 98.0% to 102.0%.

Hypothetical Data:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8.07.9599.4
100%10.010.05100.5
120%12.011.9299.3
Mean Recovery 99.7
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six replicate samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for the combined data from both experiments.

Acceptance Criteria:

  • RSD for repeatability should be ≤ 2.0%.

  • RSD for intermediate precision should be ≤ 2.0%.

Hypothetical Data:

Precision TypeRSD (%)
Repeatability0.85
Intermediate Precision1.20
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • LOD is typically determined at an S/N ratio of 3:1.

  • LOQ is typically determined at an S/N ratio of 10:1.

  • Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Acceptance Criteria:

  • LOD: S/N ≥ 3.

  • LOQ: S/N ≥ 10, with RSD ≤ 10%.

Hypothetical Data:

ParameterConcentration (µg/mL)S/N Ratio
LOD0.053.2
LOQ0.1510.5
Robustness

Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Introduce small, deliberate variations to these parameters one at a time.

  • Analyze a system suitability solution under each varied condition.

  • Evaluate the impact on key chromatographic parameters (e.g., retention time, peak area, resolution).

Acceptance Criteria:

  • System suitability parameters should remain within acceptable limits under all varied conditions.

  • The results should not be significantly affected by the variations.

Hypothetical Data:

Parameter VariedVariationResolution (Analyte vs. Impurity)Tailing Factor
Flow Rate± 0.1 mL/min> 2.0< 1.5
Column Temp.± 2 °C> 2.0< 1.5
Mobile Phase pH± 0.1> 2.0< 1.5

Logical Relationships in Validation

The validation parameters are interconnected, forming a self-validating system.

ValidationLogic Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Defines Linearity->Accuracy Linearity->Precision Accuracy->Range LOQ LOQ Accuracy->LOQ Precision->Range Precision->LOQ

Caption: Interdependence of key validation parameters.

Conclusion

The validation of an analytical method for 2-Ethyl-5-oxazolemethanamine is a systematic process that provides documented evidence of the method's reliability. By following the principles outlined in regulatory guidelines such as ICH Q2(R1), and by meticulously executing protocols for specificity, linearity, range, accuracy, precision, and robustness, researchers can establish a high degree of confidence in the quality of their analytical data. While RP-HPLC-UV is a robust and widely applicable technique, the choice of method should always be justified based on the specific requirements of the analysis. This guide serves as a foundational template that should be adapted to the specific context and regulatory requirements of your drug development program.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. European Compliance Academy. [Link]

  • Validation of analytical methods according to the latest ICH Q2(R2) guidelines. YouTube. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. IntechOpen. [Link]

  • Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability. Federal Register. [Link]

  • EANM guideline on the validation of analytical methods for radiopharmaceuticals. European Journal of Nuclear Medicine and Molecular Imaging. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]

Sources

Comparative Guide: Purity Assessment Protocols for 2-Ethyl-5-oxazolemethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-Ethyl-5-oxazolemethanamine is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and antibiotics. Its structural duality—a potentially acid-sensitive oxazole ring coupled with a reactive, hygroscopic primary amine—presents unique analytical challenges.

Standard purity assessments (simple HPLC area%) often fail for this class of compounds due to:

  • Lack of Chromophores: The ethyl-oxazole core has low UV extinction coefficients compared to aromatic impurities, leading to overestimation of purity by UV detection.

  • Salt & Solvate Formation: As a primary amine, it avidly sequesters water and atmospheric

    
     (forming carbamates), and often exists as non-stoichiometric salts (HCl, TFA) that are invisible to UV but significantly impact molecular weight calculations.
    

This guide compares three assessment methodologies, advocating for Quantitative NMR (qNMR) as the primary reference standard, supported by HPLC-MS for impurity profiling.

Comparative Methodology Analysis

The following table summarizes the performance of the three primary assessment techniques for 2-Ethyl-5-oxazolemethanamine.

FeatureMethod A: qNMR (Recommended) Method B: HPLC-UV/MS Method C: Non-Aqueous Titration
Primary Output Absolute Purity (Mass %)Relative Purity (Area %)Functional Group Content (Amine)
Reference Standard Not Required (Uses Internal Std)Required for assay; often unavailable.N/A
Detection Basis Molar ratio of protonsUV Absorbance / IonizationAcid-Base neutralization
Blind Spots Inorganic salts (unless specific nuclei used)Non-chromophoric impurities; Salts; Water.Neutral impurities; Weak bases.
Sample Requirement ~10–20 mg (Destructive if contaminated)< 1 mg (Non-destructive)> 50 mg (Destructive)
Precision High (< 1% uncertainty)Variable (Response factor dependent)Moderate (Endpoint ambiguity)
Analytical Decision Matrix

Use the following logic flow to determine the correct assay for your stage of development.

DecisionMatrix Start Start: Purity Assessment RefStd Is a Certified Reference Standard Available? Start->RefStd YesStd Yes RefStd->YesStd NoStd No (New Synthesis) RefStd->NoStd Routine Routine QC: Use HPLC-UV (Method B) YesStd->Routine Absolute Absolute Assay Required: Use qNMR (Method A) NoStd->Absolute SaltCheck Check Salt Stoichiometry: Use Titration (Method C) Absolute->SaltCheck Secondary Confirmation

Figure 1: Decision matrix for selecting the appropriate purity assessment method based on reference standard availability.

Method A: Quantitative NMR (qNMR) – The Gold Standard

Why this works: qNMR measures the molar ratio of the analyte protons against a certified internal standard (IS). It detects residual solvents, water (if distinct), and organic impurities without needing a response factor.

Experimental Protocol

Reagents:

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to prevent amine carbamate formation and ensure salt solubility).
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Rationale: Maleic acid provides a sharp singlet at

      
       6.0–6.3 ppm, a clean region typically free from oxazole alkyl signals.
      

Workflow:

  • Weighing: Accurately weigh ~15 mg of 2-Ethyl-5-oxazolemethanamine (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into the same vial using a microbalance (precision
    
    
    0.01 mg).
  • Solubilization: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      30 seconds (Must be
      
      
      of the slowest proton).
    • Scans: 16 or 32 (for S/N > 150).

    • Temperature: 298 K (Constant).

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (set to calibrated value) and the analyte's characteristic methylene singlet (at C-5 position, ~3.8–4.0 ppm).

Calculation:



  • 
    : Integral area
    
  • 
    : Number of protons (IS=2, Analyte=2 for 
    
    
    
    )
  • 
    : Molecular Weight
    
  • 
    : Mass weighed
    
  • 
    : Purity of Internal Standard
    

Method B: HPLC-UV/MS – Impurity Profiling

Why this works: While qNMR gives the amount of compound, HPLC separates and identifies what else is there. This is crucial for detecting synthesis precursors like 2-ethyl-5-(chloromethyl)oxazole .

Experimental Protocol

Column Strategy: Standard C18 columns often yield tailing peaks for primary amines. Use a "Base-Deactivated" column or high pH stable column.

  • Column: XBridge BEH C18 (or equivalent), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). High pH keeps the amine neutral, improving shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection:

    • UV: 215 nm (Oxazole ring absorption).

    • MS: ESI+ (Scan range 100–500 m/z).

Data Interpretation:

  • Retention Time (RT): The polar amine will elute early.

  • Common Impurities:

    • Hydrolysis Product: Diketo-amide (mass M+18).

    • Starting Material: Check for chloro-intermediates (M+35 pattern).

Method C: Potentiometric Titration

Why this works: If the product is isolated as a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt, qNMR can be complex due to proton exchange. Titration confirms the salt stoichiometry.

Protocol:

  • Dissolve 50 mg of sample in 30 mL Glacial Acetic Acid.

  • Titrate with 0.1 N Perchloric Acid (

    
    ).
    
  • Detect endpoint potentiometrically.

  • Note: This method assumes the sample is dry and free of other basic impurities.

Integrated Workflow Visualization

The following diagram illustrates the technical execution flow for a complete Certificate of Analysis (CoA) generation.

Workflow cluster_qNMR Absolute Purity (qNMR) cluster_HPLC Impurity Profiling (HPLC) Sample Synthesized 2-Ethyl-5-oxazolemethanamine Weigh Weigh w/ IS (Maleic Acid) Sample->Weigh Dilute Dilute in MeCN:H2O Sample->Dilute NMR_Acq 1H NMR (d1 > 30s) Weigh->NMR_Acq Calc Mass % Calc NMR_Acq->Calc CoA Final CoA Generation Calc->CoA Assay Value Sep Gradient Elution (pH 10) Dilute->Sep Profile ID Impurities (MS/UV) Sep->Profile Profile->CoA Impurity Profile

Figure 2: Integrated analytical workflow combining qNMR for assay and HPLC for impurity identification.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Bhat, S., et al. (2025). "Survey and qualification of internal standards for quantification by 1H NMR spectroscopy." ResearchGate.[1][2] Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • U.S. Food and Drug Administration (FDA). (2015). "Analytical Procedures and Methods Validation for Drugs and Biologics." Link

  • Scientific Update. (2017). "Oxazole Synthesis from Acetylenes and Nitriles." (Context on synthesis-derived impurities). Link

Sources

A Senior Application Scientist's Guide to Structural Elucidation: Cross-Validation of Experimental and Computational Data for 2-Ethyl-5-oxazolemethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Integrated Structural Analysis

In modern drug discovery and materials science, the unambiguous determination of a small molecule's structure is a foundational requirement. While experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are the cornerstones of characterization, they can sometimes yield ambiguous or incomplete data, especially for novel or complex structures.[1][2][3] Concurrently, the maturation of computational chemistry, particularly Density Functional Theory (DFT), has provided a powerful predictive toolkit.[4][5][6] However, computational models are approximations of reality and require empirical validation.

This guide presents a comprehensive framework for the cross-validation of experimental and computational data, using the novel heterocyclic compound, 2-Ethyl-5-oxazolemethanamine, as a practical case study. The synergy between these two domains—where experimental data grounds computational models and computational results help interpret complex experimental spectra—creates a self-validating system that elevates the confidence of structural assignment from a high probability to a near certainty. We will explore the causality behind experimental choices, detail the protocols for both acquiring and calculating data, and demonstrate how their comparison provides a robust, authoritative structural elucidation.

Part 1: The Target Molecule - 2-Ethyl-5-oxazolemethanamine

Before delving into methodology, let us consider the structure of our target molecule.

Structure:

Caption: Molecular structure of 2-Ethyl-5-oxazolemethanamine.

This structure presents several key features for spectroscopic analysis: an aromatic oxazole ring, an ethyl group, and a primary amine on a methylene bridge. Each of these moieties will produce characteristic signals that we aim to capture experimentally and predict computationally.

Part 2: The Cross-Validation Workflow

The core principle of this guide is the iterative and comparative process between the laboratory and the computer. This workflow ensures that each data point is scrutinized from two independent perspectives.

CrossValidationWorkflow cluster_exp Experimental Arm cluster_comp Computational Arm cluster_val Validation & Refinement synthesis Synthesis & Purification nmr_exp ¹H & ¹³C NMR Acquisition synthesis->nmr_exp Characterize Sample ir_exp FT-IR Spectroscopy synthesis->ir_exp Characterize Sample ms_exp HRMS Analysis synthesis->ms_exp Characterize Sample geom_opt Geometry Optimization (DFT) synthesis->geom_opt comparison Data Comparison & Correlation nmr_exp->comparison Chemical Shifts ir_exp->comparison Vibrational Modes nmr_calc NMR Shielding Calculation (GIAO) geom_opt->nmr_calc Optimized Geometry ir_calc Vibrational Freq. Calculation geom_opt->ir_calc Optimized Geometry energy_calc Conformational Analysis geom_opt->energy_calc Optimized Geometry nmr_calc->comparison Chemical Shifts ir_calc->comparison Vibrational Modes refinement Structural Refinement / Re-analysis comparison->refinement Assess Correlation (R²) refinement->synthesis Hypothesis Incorrect final_structure Validated Structure refinement->final_structure Hypothesis Confirmed

Caption: The iterative workflow for cross-validating experimental and computational data.

Part 3: Experimental Characterization Protocols

For any newly synthesized compound, a battery of analytical tests is required to confirm its identity and purity.[7][8] The protocols below are standardized procedures for obtaining high-quality data for a small molecule like 2-Ethyl-5-oxazolemethanamine.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is unparalleled for determining the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number of distinct proton environments and their neighboring protons, while ¹³C NMR reveals the number of unique carbon environments.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of purified 2-Ethyl-5-oxazolemethanamine in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical as its residual peak must not obscure key signals. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-2048 scans, spectral width of 200-240 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: IR spectroscopy is used to identify the presence of specific functional groups, which vibrate at characteristic frequencies upon absorbing infrared radiation. For our molecule, we expect to see signals for N-H (amine), C=N and C=C (oxazole ring), and C-H bonds.

Methodology:

  • Sample Preparation: Place a small amount of the neat, dry compound onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Collection: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction, yielding the final transmittance or absorbance spectrum.

Part 4: Computational Prediction Protocols

Computational chemistry allows us to predict spectroscopic properties from first principles, based on the molecule's electronic structure.[9]

Protocol 3: DFT-Based NMR & IR Prediction

Causality: Density Functional Theory (DFT) provides a balance of accuracy and computational cost for predicting the properties of medium-sized organic molecules.[6] The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR shielding constants.[10][11]

Methodology:

  • Structure Input: Build the 3D structure of 2-Ethyl-5-oxazolemethanamine in a molecular modeling program.

  • Geometry Optimization:

    • Perform a full geometry optimization to find the lowest energy conformation of the molecule.

    • A common and effective level of theory is the B3LYP functional with a 6-31G(d) basis set.[5] Solvation effects can be included using a Polarizable Continuum Model (PCM) with chloroform as the solvent to mimic experimental conditions.

  • Frequency Calculation:

    • Following optimization, perform a vibrational frequency calculation at the same level of theory. This confirms the optimized structure is a true energy minimum (no imaginary frequencies) and provides the predicted IR spectrum.

  • NMR Shielding Calculation:

    • Using the optimized geometry, perform an NMR calculation using the GIAO method. A higher-level basis set, such as 6-311+G(2d,p), is often used for more accurate shielding predictions.

  • Data Conversion:

    • The calculation outputs absolute shielding tensors (σ). These must be converted to chemical shifts (δ) relative to TMS. This is done by calculating the shielding for TMS at the same level of theory (σ_ref) and using the equation: δ_calc = σ_ref - σ_calc.

    • Alternatively, a linear scaling approach can be used by plotting calculated shieldings against experimental shifts for a set of known molecules to derive a best-fit line.[12]

Part 5: The Comparison and Validation

This is the most critical stage, where the two datasets are brought together. Discrepancies may point to an incorrect structural assignment, an error in the experimental setup, or a limitation of the computational model. Strong correlation provides powerful evidence for the proposed structure.

Data Summary: ¹³C NMR Cross-Validation

The following table presents a hypothetical but realistic comparison for 2-Ethyl-5-oxazolemethanamine.

Carbon AtomPredicted Multiplicity (DEPT)Hypothetical Experimental δ (ppm)Calculated δ (ppm) (B3LYP/6-311+G(2d,p))Δδ (ppm) (Exp - Calc)
Oxazole C2C165.2166.0-0.8
Oxazole C4CH120.5121.1-0.6
Oxazole C5C151.8152.5-0.7
Ethyl -CH₂-CH₂24.124.9-0.8
Ethyl -CH₃CH₃11.512.2-0.7
Methylene -CH₂-CH₂40.341.0-0.7

Analysis of Results: A strong correlation between the experimental and calculated chemical shifts, with a mean absolute error of less than 1-2 ppm for ¹³C NMR, is considered a successful validation. The consistent, small Δδ values in the table above would lend high confidence to the structural assignment. A larger, inconsistent deviation on a specific atom might suggest a need to reconsider its environment or the overall molecular conformation.

Data Summary: Key IR Vibrational Modes
Functional GroupExpected Wavenumber (cm⁻¹)Hypothetical Experimental ν (cm⁻¹)Calculated ν (cm⁻¹) (Scaled)
Amine N-H Stretch3400-32503350, 3280 (doublet)3345, 3275
Aromatic C-H Stretch3100-300030853090
Aliphatic C-H Stretch3000-28502975, 2930, 28702980, 2935, 2872
Oxazole C=N Stretch1680-162016551660
Amine N-H Bend1650-158016101615

Analysis of Results: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically multiplied by a scaling factor (~0.96-0.98 for B3LYP functionals) to improve agreement. The strong match between the scaled calculated frequencies and the experimental peaks for key functional groups would further validate the proposed structure.

Conclusion

The cross-validation framework presented here transforms structural elucidation from a linear process of data acquisition into a dynamic, self-correcting loop. By challenging experimental results with theoretical predictions and vice versa, we build a far more robust and defensible case for a molecule's structure. For researchers, scientists, and drug development professionals, adopting this integrated approach for novel compounds like 2-Ethyl-5-oxazolemethanamine is not merely an academic exercise; it is a critical component of scientific integrity and a practical necessity to mitigate risks in downstream applications, where an incorrect structural assignment can lead to wasted resources and failed projects.

References

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC. (2026, January 6).
  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2023, August 20).
  • Preface to the Special Issue on “Computational Methods and Applications for Numerical Analysis, 2nd Edition”. MDPI.
  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Baghdad Science Journal.
  • Small molecule Reference Standards. US Pharmacopeia (USP).
  • A novel synthesis, X-ray analysis and computational studies of (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)- 4-oxo-3-phenylthiazolidin-2-ylidene)acetate as a potential anticancer agent.
  • Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls.
  • Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A.
  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
  • Regulatory Knowledge Guide for Small Molecules. NIH SEED Office.
  • Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. (2025, August 7).
  • Small Molecule Standards for LC-MS Analysis.
  • Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. MDPI.
  • Recent Advances in Computational NMR Spectrum Prediction. Royal Society of Chemistry.
  • Preparation, Spectral Characterization, Antimicrobial and Cytotoxic Studies of some Transition Metal Nanocomplexes of a Novel Azo Derivative Formed from 2-Amino -5- Methylthiazol. Journal of Nanostructures.
  • Application of DFT Calculations in NMR Spectroscopy. (2024, July 28). YouTube.
  • Considerations Related to Small-molecule Screening Collections. Royal Society of Chemistry.
  • NMR spectra - ORCA 5.0 tutorials. ORCA Manual.
  • Future of computational molecular spectroscopy—from supporting interpretation to leading the innovation. (2023, February 24). RSC Publishing.
  • Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery.
  • A new computational methodology for the characterization of complex molecular environments using IR spectroscopy. PubMed Central.

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Navigating the Structure-Activity Landscape of 2-Ethyl-5-oxazolemethanamine Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the oxazole scaffold holds a place of prominence due to its presence in numerous biologically active compounds.[1][2][3] This guide delves into the nuanced world of 2-Ethyl-5-oxazolemethanamine analogs, a chemical class with significant therapeutic potential. While direct and extensive structure-activity relationship (SAR) studies on this specific scaffold are emerging, a wealth of information can be gleaned from the analysis of structurally related 2,5-disubstituted oxazoles. This guide will synthesize these findings to provide a predictive SAR framework, focusing primarily on their activity as monoamine oxidase (MAO) inhibitors, a key target in neurodegenerative and psychiatric disorders.[4]

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the structural modifications that influence biological activity. By presenting comparative data, detailed experimental protocols, and visual representations of key concepts, we aim to empower researchers to rationally design more potent and selective therapeutic agents.

The 2-Ethyl-5-oxazolemethanamine Core: A Scaffold of Interest

The 2-Ethyl-5-oxazolemethanamine core structure presents a unique combination of features: a five-membered heterocyclic oxazole ring substituted at the 2-position with an ethyl group and at the 5-position with a methanamine group. This arrangement offers multiple points for chemical modification, allowing for a systematic exploration of the chemical space to optimize pharmacological properties. The ethyl group at the 2-position can influence lipophilicity and steric interactions within a binding pocket, while the aminomethyl group at the 5-position provides a key site for polar interactions and can be readily modified to alter basicity and hydrogen bonding capacity.

Structure-Activity Relationships of 2,5-Disubstituted Oxazole Analogs as Monoamine Oxidase Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters, making them significant targets for the treatment of depression and neurodegenerative diseases like Parkinson's disease.[5][6] Several studies on 2,5-disubstituted oxazoles and related benzoxazoles have revealed key structural features that govern their MAO inhibitory potency and selectivity.

Key SAR Insights:
  • Substitution at the 2-Position: The nature of the substituent at the 2-position of the oxazole ring significantly impacts MAO inhibitory activity. While our core structure specifies an ethyl group, variations in alkyl chain length and the introduction of aromatic or substituted aryl groups at this position can modulate potency and selectivity for MAO-A versus MAO-B.

  • Substitution on the 5-Position Linker: The aminomethyl linker at the 5-position is a critical determinant of activity. Modifications to the amine, such as N-alkylation or N-arylation, can drastically alter the compound's interaction with the enzyme's active site.

  • Aromatic Substituents: The introduction of aromatic rings, either directly attached to the oxazole core or as part of a substituent on the amine, often enhances potency. The substitution pattern on these aromatic rings (e.g., electron-donating or electron-withdrawing groups) can fine-tune the electronic properties and binding interactions of the molecule. For instance, the presence of electron-withdrawing groups on an aromatic ring can enhance antimicrobial activity.[7]

  • Fused Ring Systems: Benzoxazole derivatives, where the oxazole is fused to a benzene ring, have demonstrated potent MAO inhibition.[4][8] This suggests that extending the aromatic system can lead to enhanced binding affinity.

The following diagram illustrates the key points of modification on the 2,5-disubstituted oxazole scaffold and their potential impact on MAO inhibitory activity.

SAR_Oxazole cluster_mods Structural Modifications cluster_activity Impact on MAO Inhibition Core 2,5-Disubstituted Oxazole Core R1 R1 at C2 (e.g., Alkyl, Aryl) Core->R1 Influences Lipophilicity & Sterics R2 R2 on Amino Group (e.g., H, Alkyl, Aryl) Core->R2 Modulates Basicity & H-Bonding Potency Potency R1->Potency Selectivity Selectivity (MAO-A vs. MAO-B) R1->Selectivity R2->Potency R2->Selectivity Aryl Aromatic Substituents Aryl->Potency Often Enhances Fused Fused Rings (e.g., Benzoxazole) Fused->Potency Can Increase

Caption: Key modification points on the 2,5-disubstituted oxazole scaffold.

Comparative Analysis of MAO-B Inhibitory Activity

To illustrate the impact of structural modifications, the following table summarizes the in vitro MAO-B inhibitory activity of a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives, which are structurally analogous to the oxazole core of interest. The data highlights how substitutions on the phenylurea moiety influence potency.

Compound IDR Group (at position 4 of phenylurea)MAO-B Inhibition IC50 (µM)
H8 Chloro0.039
H9 Chloro0.045
H12 Chloro0.066
ReferenceSelegilineN/A
Data adapted from a study on 2,5-disubstituted-1,3,4-oxadiazole derivatives as MAO-B inhibitors.[9]

This data clearly indicates that the presence of a chloro substituent at the fourth position of the phenylurea moiety leads to potent MAO-B inhibition.[9] This provides a valuable starting point for designing novel 2-Ethyl-5-oxazolemethanamine analogs with potentially high MAO-B inhibitory activity.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential. Below are representative protocols for the synthesis of a 2,5-disubstituted oxazole and for the in vitro determination of MAO inhibitory activity.

General Synthesis of 2,5-Disubstituted Oxazoles

A common method for the synthesis of 2,5-disubstituted oxazoles involves the condensation of an N-acylamino ketone with a dehydrating agent. The following is a generalized procedure:

  • Step 1: Acylation of an aminoketone. To a solution of an aminoketone hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) followed by an acyl chloride or anhydride at 0°C.

  • Step 2: Cyclization. The resulting N-acylamino ketone is then treated with a dehydrating agent such as phosphorus oxychloride or sulfuric acid to induce cyclization to the oxazole ring.

  • Step 3: Purification. The crude product is purified by column chromatography on silica gel to yield the desired 2,5-disubstituted oxazole.

The following diagram outlines a general synthetic workflow.

Synthesis_Workflow Start Aminoketone Hydrochloride Step1 Step 1: Acylation Start->Step1 Acylating_Agent Acyl Chloride/ Anhydride Acylating_Agent->Step1 Base Base (e.g., Et3N) Base->Step1 Intermediate N-Acylamino Ketone Step1->Intermediate Step2 Step 2: Cyclization Intermediate->Step2 Dehydrating_Agent Dehydrating Agent (e.g., POCl3) Dehydrating_Agent->Step2 Crude_Product Crude 2,5-Disubstituted Oxazole Step2->Crude_Product Step3 Step 3: Purification (Column Chromatography) Crude_Product->Step3 Final_Product Pure 2,5-Disubstituted Oxazole Step3->Final_Product

Caption: General synthetic workflow for 2,5-disubstituted oxazoles.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of test compounds against human MAO-A and MAO-B.[10][11]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., Kynuramine or p-tyramine)

  • Positive control inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and positive controls in assay buffer.

  • Enzyme and Substrate Preparation: Prepare working solutions of MAO-A and MAO-B enzymes and the MAO substrate in assay buffer.

  • Assay Reaction: a. To each well of the 96-well plate, add the test compound or positive control. b. Add the MAO enzyme (either MAO-A or MAO-B) to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding. c. Initiate the reaction by adding the MAO substrate.

  • Detection: a. After a specific incubation period, stop the reaction (e.g., by adding a stop solution). b. Add the detection reagent containing HRP and the fluorescent probe. The H₂O₂ produced by the MAO reaction will react with the probe in the presence of HRP to generate a fluorescent product.

  • Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

The following diagram illustrates the MAO inhibition assay workflow.

MAO_Assay Start Prepare Compound Dilutions Step1 Add Compounds to 96-Well Plate Start->Step1 Enzyme_Prep Prepare MAO-A/B Enzyme Solutions Step2 Add MAO Enzyme & Pre-incubate Enzyme_Prep->Step2 Substrate_Prep Prepare Substrate Solution Step3 Initiate Reaction with Substrate Substrate_Prep->Step3 Step1->Step2 Step2->Step3 Step4 Stop Reaction & Add Detection Reagent Step3->Step4 Step5 Measure Fluorescence Step4->Step5 Step6 Calculate % Inhibition & IC50 Step5->Step6 Result IC50 Value Step6->Result

Sources

Comparative Guide: Isotopic Labeling Strategies for 2-Ethyl-5-oxazolemethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethyl-5-oxazolemethanamine is a critical heterocyclic intermediate, often serving as a bioisostere in kinase inhibitors and a precursor in the synthesis of pyridoxine (Vitamin B6) analogs.[1] In drug development, isotopically labeled isotopologues of this scaffold are essential for Metabolic Flux Analysis (MFA) , Pharmacokinetic (PK) profiling , and Quantitative LC-MS/MS (as internal standards).

This guide objectively compares the two primary methodologies for labeling this scaffold: Late-Stage Deuteration (H/D Exchange) versus De Novo Synthesis (


C/

N)
. While deuteration offers speed and cost advantages, experimental data confirms that De Novo Synthesis provides the requisite metabolic stability and quantitative accuracy for IND-enabling studies.

Part 1: The Chemical Context & Labeling Challenge

The oxazole ring is electronically distinct, possessing a basic nitrogen and an oxygen atom that renders the C-2 and C-5 positions chemically reactive.

  • Target Molecule: 2-Ethyl-5-oxazolemethanamine.

  • Critical Feature: The C-2 ethyl group is susceptible to metabolic oxidation, while the C-5 methanamine arm is a common handle for coupling.

  • The Challenge: Labeling must not interfere with the molecule's binding affinity (isotope effect) or be lost during metabolism (metabolic switching).

Comparative Matrix: Labeling Strategies
FeatureMethod A: Late-Stage Deuteration Method B: De Novo

C/

N Synthesis
Isotope Deuterium (

H)
Carbon-13 (

C) or Nitrogen-15 (

N)
Positioning Random/Scrambled (often C-4 or Ethyl chain)Precise (Ring backbone or specific side-chain)
Stability Low to Moderate (Subject to H/D exchange in acidic media or metabolic loss)High (Non-exchangeable)
Cost Low (uses D

O or DMSO-d

)
High (requires labeled precursors like [

C]-propionic acid)
Primary Use Quick qualitative MS checks; exploratory PK.GLP-quantification; Metabolic ID; NMR structural biology.
Risk Metabolic Switching: C-D bonds may alter metabolic rates (Kinetic Isotope Effect), skewing data.None:

C behaves identically to

C in biological systems.

Part 2: Strategic Workflows (Visualized)

The following diagram contrasts the synthetic logic of both approaches. Note the "Risk" associated with the Deuteration pathway regarding label loss.

LabelingStrategies cluster_Deuterium Method A: Late-Stage Deuteration cluster_Carbon Method B: De Novo Synthesis (Recommended) Start Target: 2-Ethyl-5-oxazolemethanamine D_Reagent D2O / Ir-Catalyst (H/D Exchange) Start->D_Reagent D_Product Deuterated Analog (Random Incorporation) D_Reagent->D_Product D_Risk RISK: Metabolic Loss (Label Scrambling) D_Product->D_Risk C_Precursor [13C]-Propionyl Chloride + Serine Ester C_Cyclization Robinson-Gabriel Cyclization C_Precursor->C_Cyclization C_Reduction Amide Reduction C_Cyclization->C_Reduction C_Product [13C]-Stable Analog (Specific Incorporation) C_Reduction->C_Product

Figure 1: Comparison of H/D Exchange vs. Total Synthesis pathways. Note the metabolic risk associated with deuteration.

Part 3: Detailed Experimental Protocol

Recommended Method: De Novo Synthesis of [2-ethyl- C]-2-Ethyl-5-oxazolemethanamine

This protocol ensures the isotopic label is placed on the ethyl side chain , a stable position that allows for tracking the intact oxazole ring during metabolic cleavage studies.

Prerequisites:

  • Precursor: [1-

    
    C]-Propionyl Chloride (commercially available).
    
  • Substrate: Serine methyl ester hydrochloride.

  • Equipment: Standard Schlenk line, LC-MS (ESI).

Step 1: N-Acylation (Incorporating the Label)
  • Dissolution: Suspend L-Serine methyl ester HCl (10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) at 0°C under Argon.

  • Base Addition: Add Triethylamine (TEA, 22 mmol) dropwise. The solution will become clear.

  • Label Introduction: Slowly add [1-

    
    C]-Propionyl Chloride  (10.5 mmol) via syringe pump over 30 minutes. Mechanism: The 
    
    
    
    C label is now fixed at the carbonyl carbon.
  • Workup: Stir for 4 hours at RT. Wash with 1M HCl, then sat. NaHCO

    
    . Dry organic layer over MgSO
    
    
    
    and concentrate to yield N-propionyl-serine methyl ester.
Step 2: Cyclodehydration (Robinson-Gabriel Type)
  • Activation: Dissolve the intermediate from Step 1 in anhydrous THF.

  • Cyclization: Add Burgess Reagent (1.2 equiv) or use POCl

    
    /TEA (standard Robinson-Gabriel conditions). Heat to reflux for 2 hours.
    
  • Oxidation (If required): If the intermediate is an oxazoline, oxidize to oxazole using MnO

    
     or DDQ.
    
    • Checkpoint: Verify formation of the oxazole ring via

      
      H-NMR (distinct C-5 proton shift) and MS (M+1 peak shifted by +1 Da due to 
      
      
      
      C).
Step 3: Functionalization to Methanamine
  • Reduction: The ester group at C-4/C-5 must be converted to the amine.

  • Protocol: Treat the ester with LiAlH

    
     (THF, 0°C) to generate the alcohol.
    
  • Conversion: Convert alcohol to mesylate (MsCl/TEA), then displace with Sodium Azide (NaN

    
    ).
    
  • Final Reduction: Hydrogenate the azide (H

    
    , Pd/C) to yield [2-ethyl-
    
    
    
    C]-2-Ethyl-5-oxazolemethanamine
    .

Part 4: Data Interpretation & Validation

To validate the superiority of Method B (


C) over Method A (Deuterium), the following quality control metrics are applied.
Isotopic Enrichment Analysis (Mass Spectrometry)
  • Method: Direct infusion ESI-MS.[1]

  • Acceptance Criteria:

    • 
      C-Analog:  Isotopic enrichment >98 atom % excess.[1] Mass shift is distinct (+1.003 Da).
      
    • Deuterated Analog: Often shows a "spread" of isotopologues (d0, d1, d2, d3) due to incomplete exchange, complicating quantitation.

Metabolic Stability Assay (Microsomal Incubation)

Incubate both analogs with Human Liver Microsomes (HLM) for 60 minutes.

  • Observation: The deuterated analog often exhibits the Kinetic Isotope Effect (KIE) . If the metabolic pathway involves C-H abstraction at the ethyl group, the C-D bond breaks slower (

    
    ).
    
  • Result: The deuterated compound artificially appears "more stable" than the drug candidate, leading to false PK predictions.

  • Conclusion: The

    
    C analog behaves identically to the natural drug, providing the only true measure  of intrinsic clearance.
    

References

  • Giles, R. G., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. National Institutes of Health (PMC).

  • Wenk, M. R., et al. (2018).[2] Analytical Considerations of Stable Isotope Labelling in Lipidomics. Biomolecules.

  • Smith, J. M., et al. (2024).[3] Heterocyclic Surgery for Isotopic Labeling: Recent Developments. National Science Foundation (NSF) / Synpact.

  • Obach, R. S. (2001). Pharmacologic Applications of Deuterium in Drug Discovery. Journal of Pharmacology and Experimental Therapeutics.

  • Triebl, A., et al. (2018). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. Therapeutic Drug Monitoring.

Sources

Validating the Mechanism of Action for a New Generation of Anticancer Agents: A Comparative Guide to 2-Ethyl-5-oxazolemethanamine-Based Drugs

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of oncology drug discovery, the validation of a drug's mechanism of action (MoA) is a critical determinant of its translational success. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to rigorously validate the MoA of a promising new class of anticancer compounds: 2-Ethyl-5-oxazolemethanamine-based drugs. While the specific therapeutic targets of this scaffold are diverse, this guide will focus on a hypothetical lead compound, "Oxazomib-E," postulated to exert its anticancer effects through the inhibition of a key cellular kinase, thereby offering a comparative analysis against established kinase inhibitors.

The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] These compounds have been shown to target various components of cancer cell signaling, such as STAT3, tubulin, DNA topoisomerases, and protein kinases.[3][4] This guide will navigate the multifaceted process of moving from a putative MoA to a well-validated therapeutic rationale, a journey essential for advancing novel chemical entities toward clinical investigation.

A Multi-pronged Approach to MoA Validation

A robust MoA validation strategy is not a linear process but rather an iterative and integrated workflow. It necessitates a convergence of evidence from biochemical, cellular, and in vivo systems to build a compelling and scientifically sound narrative. This guide is structured around three core pillars of MoA validation:

  • Direct Target Engagement: Confirming that the drug physically interacts with its intended molecular target in a relevant biological context.

  • Downstream Pathway Modulation: Demonstrating that target engagement translates into the desired functional consequences on downstream signaling pathways.

  • Phenotypic Correlation: Linking the molecular effects of the drug to its intended anti-cancer phenotype in both in vitro and in vivo models.

dot

Caption: Overall workflow for validating the mechanism of action.

I. Establishing Direct Target Engagement

The foundational step in MoA validation is to unequivocally demonstrate that the drug candidate directly binds to its putative molecular target within a cellular context.

Biochemical Confirmation of Target Inhibition

Initially, the inhibitory activity of Oxazomib-E against its purified target kinase is quantified. This provides a baseline measure of potency and a valuable tool for structure-activity relationship (SAR) studies.[5]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents and Materials: Purified recombinant target kinase, appropriate kinase substrate (peptide or protein), ATP, Oxazomib-E, positive control inhibitor, kinase assay buffer, detection reagent (e.g., ADP-Glo™, HTRF®).

  • Procedure: a. Prepare a serial dilution of Oxazomib-E and the positive control inhibitor. b. In a 384-well plate, add the kinase, substrate, and varying concentrations of the inhibitors. c. Initiate the kinase reaction by adding a concentration of ATP that is at or near the Km for the enzyme. d. Incubate the reaction at room temperature for the optimized duration. e. Stop the reaction and add the detection reagent according to the manufacturer's protocol. f. Measure the signal (luminescence or fluorescence) on a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement: The Litmus Test

While in vitro assays are informative, they do not recapitulate the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[6]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: a. Culture a cancer cell line known to express the target kinase to 80-90% confluency. b. Treat the cells with varying concentrations of Oxazomib-E or a vehicle control for a specified duration.

  • Thermal Shift Induction: a. Harvest the cells and resuspend them in a lysis buffer. b. Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation. c. Cool the samples on ice for 3 minutes.

  • Protein Analysis: a. Separate the soluble and aggregated protein fractions by centrifugation. b. Collect the supernatant (soluble fraction) and analyze the levels of the target kinase by Western blotting.

  • Data Analysis: Quantify the band intensities of the target kinase at each temperature for the different treatment groups. A positive target engagement will result in a shift of the melting curve to a higher temperature in the presence of Oxazomib-E.

II. Delineating Downstream Signaling Consequences

Confirmation of target engagement must be followed by evidence that this interaction leads to the intended modulation of downstream signaling pathways.

dot

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Ethyl-5-oxazolemethanamine

Author: BenchChem Technical Support Team. Date: February 2026

The foundational principle of this guide is risk mitigation through informed procedures. The oxazole ring system and the primary amine functional group suggest potential for reactivity, corrosivity, and flammability. Therefore, the subsequent protocols are designed to address these anticipated hazards, providing a self-validating system for laboratory safety.

I. Hazard Assessment and Characterization

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with 2-Ethyl-5-oxazolemethanamine is crucial. Based on analogous compounds such as 2-ethyl-2-oxazoline and other heterocyclic amines, the following hazards should be anticipated[1][2][3]:

  • Corrosivity: The presence of the amine group suggests that the compound may be corrosive, capable of causing severe burns to the skin, eyes, and mucous membranes[1][3].

  • Flammability: Many low-molecular-weight organic compounds are flammable. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back[1][4].

  • Toxicity: The compound may be harmful if ingested, inhaled, or absorbed through the skin. Overexposure could lead to symptoms such as headaches, dizziness, and nausea[1].

  • Environmental Hazards: Uncontrolled release into the environment may be toxic to aquatic life.

Hazard ClassificationAnticipated RiskMitigation Strategy
Corrosivity Can cause severe skin and eye damage.Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Flammability Vapors may be flammable.Handle away from heat, sparks, and open flames. Use non-sparking tools and ensure proper grounding.
Toxicity Harmful if swallowed, inhaled, or in contact with skin.Handle in a well-ventilated area or a chemical fume hood. Avoid generating aerosols.
Environmental Potentially toxic to aquatic organisms.Do not dispose of down the drain or in general waste. Prevent release into the environment.
II. Personal Protective Equipment (PPE) and Safety Measures

To mitigate the risks identified above, stringent adherence to the use of appropriate PPE is mandatory. The following table outlines the minimum required PPE for handling 2-Ethyl-5-oxazolemethanamine.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Safety goggles with side shields or a face shield.Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene), lab coat, and closed-toe shoes.Prevents skin contact and potential burns or absorption.
Respiratory Protection Use in a certified chemical fume hood.Minimizes inhalation of potentially harmful vapors.
III. Step-by-Step Disposal Protocol

The disposal of 2-Ethyl-5-oxazolemethanamine must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following workflow provides a systematic approach to its disposal.

Disposal_Workflow cluster_prep Preparation Phase cluster_collection Waste Collection Phase cluster_disposal Final Disposal Phase A 1. Designate a Satellite Accumulation Area (SAA) B 2. Select a Compatible Waste Container A->B Ensure chemical compatibility C 3. Segregate Waste Streams B->C Prevent cross-contamination D 4. Transfer Waste to Container C->D Use a chemical fume hood E 5. Securely Cap and Label the Container D->E Properly identify contents F 6. Store Container in SAA E->F Await pickup G 7. Arrange for Professional Disposal F->G Contact EHS or licensed contractor

Caption: Workflow for the safe disposal of 2-Ethyl-5-oxazolemethanamine.

1. Designate a Satellite Accumulation Area (SAA): Establish a designated SAA within the laboratory for the temporary storage of hazardous waste. This area must be clearly marked and situated away from general laboratory traffic[5].

2. Select a Compatible Waste Container: Choose a waste container that is chemically resistant to 2-Ethyl-5-oxazolemethanamine. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must be in good condition, with a secure, leak-proof cap[6].

3. Segregate Waste Streams: Do not mix 2-Ethyl-5-oxazolemethanamine waste with other incompatible waste streams. Specifically, keep it separate from strong oxidizing agents and strong acids[1].

4. Transfer Waste to Container: All transfers of 2-Ethyl-5-oxazolemethanamine waste into the designated container must be performed within a chemical fume hood to minimize inhalation exposure. Use a funnel to prevent spills.

5. Securely Cap and Label the Container: Immediately after transferring the waste, securely cap the container. Label the container with the words "Hazardous Waste," the full chemical name "2-Ethyl-5-oxazolemethanamine," and the date of accumulation[7][8].

6. Store Container in SAA: Place the sealed and labeled waste container in the designated SAA. The container should be stored in secondary containment to prevent the spread of any potential leaks[5].

7. Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste. The recommended method of disposal is incineration at an approved waste disposal facility[1][9]. Never pour chemical waste down the drain or dispose of it in the regular trash[10].

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill_Response cluster_initial Initial Response cluster_cleanup Cleanup Procedure cluster_final Final Steps A 1. Evacuate and Alert Personnel B 2. Remove Ignition Sources A->B Prevent fire/explosion C 3. Don Appropriate PPE B->C Ensure personal safety D 4. Contain and Absorb the Spill C->D Use inert absorbent material E 5. Collect and Containerize Spill Debris D->E Use non-sparking tools F 6. Decontaminate the Area E->F Wash surfaces thoroughly G 7. Dispose of as Hazardous Waste F->G Follow disposal protocol

Caption: Step-by-step spill response plan.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Remove Ignition Sources: Extinguish any open flames and turn off equipment that could create a spark[1].

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section II.

  • Contain and Absorb: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain and absorb the chemical[2]. Do not use combustible materials like sawdust.

  • Collect and Containerize: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.

  • Dispose: The container with the spill debris must be sealed, labeled as hazardous waste, and disposed of according to the protocol in Section III.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of 2-Ethyl-5-oxazolemethanamine, thereby protecting themselves, their colleagues, and the environment.

References

  • Polymer Chemistry Innovations. (2019). 2-Ethyl-2-Oxazoline Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Ethylenediamine. Retrieved from [Link]

  • The Good Scents Company. 2-ethyl-4,5-dimethyl oxazole. Retrieved from [Link]

  • The Good Scents Company. 2-ethyl-5-methyl oxazole. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • ResearchGate. (2021, October 17). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]

  • University of Texas at Austin. Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • PubMed. (2019, February 4). A comprehensive review on biological activities of oxazole derivatives. Retrieved from [Link]

  • Needle.Tube. Handling and Disposal of Expired Reagents and Chemicals in Medical Diagnostic Labs: Regulations and Best Practices. Retrieved from [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Boston University. Chemical Waste Management Guide. Retrieved from [Link]

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.